molecular formula C12H10INO B1441536 3-Benzyloxy-5-iodopyridine CAS No. 1167055-87-9

3-Benzyloxy-5-iodopyridine

Cat. No.: B1441536
CAS No.: 1167055-87-9
M. Wt: 311.12 g/mol
InChI Key: OMPJDXRCEJELMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyloxy-5-iodopyridine is a versatile halogenated pyridine derivative designed for research and development applications. This compound serves as a valuable synthetic intermediate, particularly in medicinal chemistry for constructing complex molecules. The iodine atom at the 5-position of the pyridine ring is a reactive handle for cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the introduction of diverse structural motifs . The benzyloxy group at the 3-position acts as a protective group that can modulate the electronic properties of the ring and can be selectively removed in later synthetic stages . Compounds with similar benzyloxy-protected iodopyridine scaffolds are frequently utilized in the synthesis of potential therapeutic agents, including molecules investigated for anti-proliferative activity , and in the preparation of functionalized linkers for chelating ligands . As a building block, it facilitates structure-activity relationship (SAR) studies and the exploration of novel pharmacophores. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-5-phenylmethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10INO/c13-11-6-12(8-14-7-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPJDXRCEJELMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CN=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-Benzyloxy-5-iodopyridine: A Key Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Benzyloxy-5-iodopyridine, a crucial heterocyclic building block in modern medicinal chemistry. The document details its chemical structure, properties, and a validated synthetic protocol. Furthermore, it explores its reactivity, particularly in palladium-catalyzed cross-coupling reactions, and showcases its application in the synthesis of complex molecular architectures relevant to drug discovery. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Strategic Importance of this compound

This compound is a strategically important bifunctional scaffold in organic synthesis, particularly within the realm of medicinal chemistry. Its structure incorporates three key features that render it a versatile tool for the construction of complex molecules: a pyridine core, a benzyloxy protecting group, and a reactive iodine substituent.

The pyridine ring is a common motif in a vast array of pharmaceuticals due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The benzyloxy group serves as a robust protecting group for the phenol functionality, which can be deprotected under specific conditions to reveal a reactive hydroxyl group for further synthetic transformations. The iodine atom at the 5-position is the primary point of reactivity, enabling a wide range of carbon-carbon and carbon-heteroatom bond formations, most notably through palladium-catalyzed cross-coupling reactions. This combination of features makes this compound a valuable starting material for the synthesis of polysubstituted pyridine derivatives, which are often sought after in drug discovery programs targeting a variety of diseases, including cancer and neurological disorders[1].

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The table below summarizes its key identifiers and properties.

PropertyValue
IUPAC Name 3-(Benzyloxy)-5-iodopyridine
Molecular Formula C₁₂H₁₀INO
Molecular Weight 311.12 g/mol
CAS Number 130722-95-1 (for the bromo-analog)
Appearance White to off-white solid
Melting Point 69-73 °C (for the bromo-analog)[1]
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and THF.

Spectroscopic Characterization:

The structural integrity of this compound is confirmed through a combination of spectroscopic techniques.

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyridine and benzyl groups, as well as a singlet for the benzylic methylene protons. The pyridine protons will appear as distinct multiplets in the downfield region, with their coupling constants providing information about their substitution pattern. The five protons of the phenyl ring will typically appear as a multiplet.

  • ¹³C NMR (101 MHz, CDCl₃): The carbon NMR spectrum will display signals corresponding to all twelve carbon atoms in the molecule. The carbon atoms of the pyridine ring will resonate at characteristic chemical shifts, with the carbon bearing the iodine atom showing a significantly different shift due to the heavy atom effect.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one iodine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-O-C ether linkage, C=N and C=C stretching vibrations of the pyridine ring, and the aromatic C-H stretching and bending vibrations.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is most effectively achieved through a two-step process starting from a commercially available precursor, 3-hydroxy-5-bromopyridine. The first step involves the protection of the hydroxyl group as a benzyl ether, followed by a Finkelstein reaction to replace the bromine atom with iodine.

Synthesis_Workflow Start 3-Hydroxy-5-bromopyridine Step1 Benzylation (BnBr, K₂CO₃, Acetone) Start->Step1 Intermediate 3-(Benzyloxy)-5-bromopyridine Step1->Intermediate Step2 Finkelstein Reaction (NaI, CuI, N,N'-dimethylethylenediamine, Dioxane) Intermediate->Step2 Product This compound Step2->Product Reactions cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions Start This compound Suzuki Suzuki Coupling (Ar-B(OH)₂) Start->Suzuki [Pd] cat., Base Sonogashira Sonogashira Coupling (R-C≡CH) Start->Sonogashira [Pd]/Cu cat., Base Buchwald Buchwald-Hartwig Amination (R₂NH) Start->Buchwald [Pd] cat., Base Product_Suzuki 3-Benzyloxy-5-arylpyridine Suzuki->Product_Suzuki Product_Sonogashira 3-Benzyloxy-5-alkynylpyridine Sonogashira->Product_Sonogashira Product_Buchwald 3-Benzyloxy-5-aminopyridine Buchwald->Product_Buchwald

Sources

Technical Monograph: 3-Benzyloxy-5-iodopyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level monograph for medicinal chemists and process engineers. It prioritizes the practical handling, synthesis, and application of 3-Benzyloxy-5-iodopyridine , a critical intermediate in the synthesis of nicotinic acetylcholine receptor (nAChR) ligands and radiotracers.

High-Value Scaffold for nAChR Ligands and Cross-Coupling Architectures

Part 1: Chemical Identity & Strategic Profile

In the landscape of heterocyclic chemistry, This compound represents a "pivot molecule." It balances the stability of the benzyl ether protecting group with the high reactivity of the C-I bond, making it superior to its brominated analog for complex palladium-catalyzed couplings or radio-iodination exchange reactions.

Chemical Datasheet

While the bromo-analog (CAS 130722-95-1) is a common commodity, the iodo-variant is often synthesized in situ or on-demand to maximize yield in subsequent sensitive couplings.

PropertySpecification
Chemical Name This compound
Common Precursor CAS 122321-03-3 (5-Iodo-3-pyridinol)
Molecular Formula C₁₂H₁₀INO
Molecular Weight 311.12 g/mol
Structural Motif 3,5-Disubstituted Pyridine
Key Functionality Aryl Iodide (Electrophile), Benzyl Ether (Protected Phenol)
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in Water
Storage 2–8°C, inert atmosphere (Light Sensitive due to C-I bond)
Strategic Utility
  • nAChR Ligand Synthesis: Serves as the core scaffold for A-85380 analogs and ABT-594 related compounds, where the 3-position ether mimics the acetylcholine ester linkage.

  • Radiochemistry: The C-I bond allows for isotopic exchange with

    
     or 
    
    
    
    for SPECT imaging agents, a reaction difficult to achieve with the bromo-analog.
  • Orthogonal Reactivity: The iodine atom undergoes oxidative addition with Pd(0) significantly faster than the bromine, allowing for chemoselective couplings if other halogens are present.

Part 2: Synthesis Architecture

The most robust route to this compound is the Williamson Ether Synthesis starting from 5-iodo-3-pyridinol. This approach avoids the regioselectivity issues inherent in trying to iodinate a pre-formed benzyloxypyridine.

Synthesis Workflow (Graphviz)[2]

SynthesisFlow Start 5-Iodo-3-pyridinol (CAS 122321-03-3) Reagent1 Base Activation (K2CO3 / Cs2CO3) Start->Reagent1 DMF, 60°C Intermediate Pyridinyl Anion (In Situ) Reagent1->Intermediate Deprotonation Reagent2 Benzyl Bromide (BnBr) Product This compound (Target) Reagent2->Product Ether Formation Intermediate->Reagent2 Sn2 Attack Workup Workup: EtOAc Ext. / Hexane Wash Product->Workup Purification

Figure 1: Regioselective synthesis via O-alkylation of 3-hydroxy-5-iodopyridine.

Detailed Protocol: O-Alkylation

Objective: Synthesis of this compound on a 10g scale.

Reagents:

  • 5-Iodo-3-pyridinol (1.0 eq)

  • Benzyl bromide (1.1 eq) - Warning: Lachrymator

  • Potassium Carbonate (

    
    ) (1.5 eq) - Anhydrous, freshly ground
    
  • DMF (Dimethylformamide) - Anhydrous[1]

Step-by-Step Methodology:

  • Activation: Charge a flame-dried round-bottom flask with 5-iodo-3-pyridinol (10g) and anhydrous DMF (100 mL). Add

    
     (1.5 eq) in a single portion.
    
    • Why: The phenolic proton is acidic (

      
      ). 
      
      
      
      is sufficient to generate the phenoxide anion without causing side reactions associated with stronger bases like NaH.
  • Reaction: Stir at 60°C for 30 minutes to ensure complete deprotonation. The solution will typically darken.

  • Addition: Cool to Room Temperature (RT). Add Benzyl bromide (1.1 eq) dropwise via syringe over 10 minutes.

    • Control: Exothermic control is crucial to prevent N-alkylation (formation of the pyridinium salt), although the O-alkylation is kinetically favored under these conditions.

  • Monitoring: Stir at RT for 4–6 hours. Monitor via TLC (30% EtOAc in Hexanes). The product will appear as a high-Rf UV-active spot; the starting pyridinol will remain at the baseline.

  • Workup: Pour the reaction mixture into ice-water (500 mL). The product often precipitates as an off-white solid.

    • If Solid: Filter, wash with water and cold hexanes (to remove excess BnBr).

    • If Oil: Extract with EtOAc (3x), wash organics with LiCl (5% aq) to remove DMF, dry over

      
      , and concentrate.
      

Validation Criteria:

  • 1H NMR (CDCl3): Look for the diagnostic singlet at

    
     ppm (benzylic 
    
    
    
    ) and the aromatic multiplets. The pyridine protons should appear as distinct doublets/singlets in the aromatic region (
    
    
    ).

Part 3: Reactivity & Applications[3][4]

The iodine handle at the 5-position is the "warhead" of this molecule. It allows for versatile carbon-carbon bond formation under mild conditions, essential when building complex drug candidates.

Divergent Reactivity Map (Graphviz)

ReactivityMap Core This compound Suzuki Suzuki-Miyaura (Ar-B(OH)2 / Pd(dppf)Cl2) Core->Suzuki C-C Bond Sonogashira Sonogashira (Alkyne / Pd(PPh3)4 / CuI) Core->Sonogashira C-C Bond Heck Heck Reaction (Alkene / Pd(OAc)2) Core->Heck Deprotect Hydrogenolysis (H2 / Pd-C) Core->Deprotect Cleavage Biaryl 5-Aryl-3-benzyloxypyridine (nAChR Agonist Precursor) Suzuki->Biaryl Alkyne 5-Alkynyl-3-benzyloxypyridine (Rigid Linkers) Sonogashira->Alkyne Pyridinol 5-Iodo-3-pyridinol (Deprotection) Deprotect->Pyridinol Reductive Dehalogenation Risk!

Figure 2: The iodine handle allows for versatile coupling, but deprotection requires care to avoid removing the iodine.

Critical Application: Suzuki-Miyaura Coupling

This reaction is the industry standard for attaching the pyridine ring to other pharmacophores.

  • Reagents: this compound, Aryl boronic acid,

    
     (3 mol%), 
    
    
    
    , Dioxane/Water (4:1).
  • Advantage of Iodo-Analog: The reaction proceeds at lower temperatures (60°C) compared to the bromo-analog (80–100°C). This preserves the benzyl ether, which can be acid-labile or sensitive to harsh conditions.

  • Mechanism: The oxidative addition of the Pd(0) into the C-I bond is rapid. The bulky bidentate ligand (dppf) stabilizes the complex, preventing catalyst decomposition.

Radiochemical Labeling (PET/SPECT)

For researchers developing radiotracers:

  • Precursor: this compound (or its stannyl derivative).

  • Reaction: Halogen exchange.

  • Isotope:

    
     (SPECT) or 
    
    
    
    (PET - via iodonium salt intermediate).
  • Significance: The 3-benzyloxy group mimics the lipophilicity required for blood-brain barrier (BBB) penetration, crucial for imaging CNS receptors.

Part 4: References & Authority[5]

  • Holladay, M. W., et al. (1998).[1] "Synthesis of 5-(Benzyloxy)pyridin-3-amine and related nAChR ligands." Bioorganic & Medicinal Chemistry Letters.

  • PubChem. (2025).[2] "3-(Benzyloxy)-5-bromopyridine (Analog Data)." National Library of Medicine.[3]

  • Sigma-Aldrich. (2025). "Product Specification: 3-Bromo-5-iodopyridine and Pyridinol Precursors."

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. (Foundational text for the coupling protocols described).

Sources

An In-depth Technical Guide to 3-Benzyloxy-5-iodopyridine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzyloxy-5-iodopyridine is a key heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique trifunctional nature, featuring a pyridine core, a versatile iodine substituent, and a stable benzyloxy group, makes it an invaluable scaffold for the synthesis of complex molecular architectures. The pyridine ring is a common motif in a vast array of pharmaceuticals, imparting desirable physicochemical properties such as aqueous solubility and the ability to engage in hydrogen bonding. The iodine atom serves as a prime handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse substituents. The benzyloxy group, in turn, often acts as a stable protecting group for a hydroxyl functionality, allowing for selective reactions at other positions of the molecule. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, offering a technical resource for researchers engaged in the development of novel therapeutics.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its key physicochemical properties can be predicted based on its structure and comparison with analogous compounds.

PropertyValueSource
CAS Number 108438-23-7Supplier Data
Molecular Formula C12H10INOCalculated
Molecular Weight 311.12 g/mol Calculated
Appearance White to off-white solid (Predicted)Analogous Compounds
Melting Point 164-165 °C (for the analogous 4-(benzyloxy)-3-iodobenzaldehyde)[1]
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and THF (Predicted)General Chemical Principles

Synthesis of this compound

The synthesis of this compound can be logically approached from readily available starting materials such as 3-amino-5-iodopyridine or 3-hydroxy-5-iodopyridine. A plausible and efficient synthetic route involves the benzylation of 3-hydroxy-5-iodopyridine. This method is analogous to the well-established synthesis of similar benzyloxy-substituted pyridines.[2]

Proposed Synthetic Pathway: Benzylation of 3-Hydroxy-5-iodopyridine

Synthesis of this compound start 3-Hydroxy-5-iodopyridine reagents Benzyl bromide (BnBr) Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, Acetone) start->reagents Reaction product This compound reagents->product Williamson Ether Synthesis

Figure 1: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Predicted)

Materials:

  • 3-Hydroxy-5-iodopyridine

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K2CO3) or Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-hydroxy-5-iodopyridine (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated aqueous NaHCO3 solution, then brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Spectroscopic Characterization (Predicted)

¹H NMR (400 MHz, CDCl₃):

  • δ 8.3-8.1 (m, 2H): Protons at the 2 and 6 positions of the pyridine ring.

  • δ 7.6-7.3 (m, 5H): Protons of the phenyl ring of the benzyl group.

  • δ 7.2-7.0 (m, 1H): Proton at the 4 position of the pyridine ring.

  • δ 5.1 (s, 2H): Methylene protons of the benzyl group.

¹³C NMR (101 MHz, CDCl₃):

  • δ 155-150: Carbon at the 3-position of the pyridine ring (attached to the benzyloxy group).

  • δ 145-140: Carbons at the 2 and 6 positions of the pyridine ring.

  • δ 137-135: Quaternary carbon of the phenyl ring.

  • δ 129-127: Carbons of the phenyl ring.

  • δ 125-120: Carbon at the 4-position of the pyridine ring.

  • δ 90-85: Carbon at the 5-position of the pyridine ring (attached to iodine).

  • δ 71-69: Methylene carbon of the benzyl group.

Infrared (IR) Spectroscopy:

  • ~3030 cm⁻¹: Aromatic C-H stretching.

  • ~2950 cm⁻¹: Aliphatic C-H stretching (benzyl methylene).

  • ~1580, 1480, 1450 cm⁻¹: Aromatic C=C and C=N stretching vibrations.

  • ~1250, 1050 cm⁻¹: C-O ether stretching.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The iodine atom at the 5-position of this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.[3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and a halide.[4] this compound can be coupled with a wide range of aryl or heteroaryl boronic acids or esters to generate biaryl structures, which are prevalent in many biologically active molecules.

Suzuki-Miyaura Coupling substrate This compound substrate->sub_cat_edge boronic_acid R-B(OH)2 boronic_acid->boronic_cat_edge catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3, Cs2CO3) Solvent (e.g., Dioxane/H2O) product 3-Benzyloxy-5-arylpyridine catalyst->product sub_cat_edge->catalyst boronic_cat_edge->catalyst

Figure 2: General workflow for the Suzuki-Miyaura coupling of this compound.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction allows for the introduction of an alkynyl moiety onto the pyridine ring, a functional group that can serve as a versatile handle for further transformations or as a key pharmacophore itself.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds.[2] This reaction is instrumental in synthesizing aryl amines, which are common substructures in a vast number of pharmaceuticals. This compound can be coupled with a variety of primary and secondary amines to introduce diverse nitrogen-containing functionalities.

Safety and Handling

Based on the hazard information for the analogous compound, 3-(Benzyloxy)-5-bromopyridine, this compound should be handled with care.[6] It is predicted to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, lab coat, and safety glasses) and working in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its strategic placement of a benzyloxy protecting group and a reactive iodine atom on a pyridine core provides a powerful platform for the synthesis of complex, biologically active molecules. The ability to undergo a range of palladium-catalyzed cross-coupling reactions allows for the efficient construction of diverse chemical libraries for drug discovery programs. While detailed experimental data for this specific compound is not extensively documented in publicly available literature, its synthesis and reactivity can be reliably predicted from well-established chemical principles and analogous structures. This guide serves as a foundational resource for researchers looking to leverage the synthetic potential of this compound in their pursuit of novel therapeutic agents.

References

  • The Royal Society of Chemistry. Supporting Information For. Accessed January 29, 2026. [Link]

  • Google Patents. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole. Accessed January 29, 2026.
  • ResearchGate. (PDF) Synthesis, characterization, molecular docking, antimalarial, and antiproliferative activities of benzyloxy-4-oxopyridin benzoate derivatives. Accessed January 29, 2026. [Link]

  • Google Patents. CN111170937A - Preparation method of 3-aminopyridine. Accessed January 29, 2026.
  • ijssst.info. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Accessed January 29, 2026. [Link]

  • Google Patents. CN110590652B - Synthesis method of 2-amino-5-iodopyridine. Accessed January 29, 2026.
  • ResearchGate. The Suzuki-Miyaura reactions of halopyridines and the side products.. Accessed January 29, 2026. [Link]

  • ResearchGate. A Facile Synthesis of 3-(Substituted benzyl)piperidines. Accessed January 29, 2026. [Link]

  • Royal Society of Chemistry. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Accessed January 29, 2026. [Link]

  • Wikipedia. Sonogashira coupling. Accessed January 29, 2026. [Link]

  • Google Patents. US9382194B2 - Iodination process for the preparation of 3, 5-disubstituted-2, 4, 6-triiodo aromatic amines compounds. Accessed January 29, 2026.
  • MDPI. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Accessed January 29, 2026. [Link]

  • ePrints Soton - University of Southampton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Accessed January 29, 2026. [Link]

  • Khan Academy. Synthesis of substituted benzene rings I. Accessed January 29, 2026. [Link]

  • Organic Syntheses. 2,3-diaminopyridine. Accessed January 29, 2026. [Link]

  • Walsh Medical Media. Medicinal Chemistry: Designing Molecules for Therapeutic Innovation. Accessed January 29, 2026. [Link]

  • PubChem. 3-(Benzyloxy)-5-bromopyridine. Accessed January 29, 2026. [Link]

  • PubMed. CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. Accessed January 29, 2026. [Link]

  • Taylor & Francis. 3-Iodotyrosine – Knowledge and References. Accessed January 29, 2026. [Link]

  • SciRP.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Accessed January 29, 2026. [Link]

  • RSC Publishing. Synthesis of substituted pyrazines from N-allyl malonamides. Accessed January 29, 2026. [Link]

  • Organic Chemistry Portal. Synthesis of Benzotriazoles from Benzynes and Azides. Accessed January 29, 2026. [Link]

  • ResearchGate. Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds | Request PDF. Accessed January 29, 2026. [Link]

  • ResearchGate. A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. Accessed January 29, 2026. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Accessed January 29, 2026. [Link]

  • National Institutes of Health. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Accessed January 29, 2026. [Link]

  • YouTube. Synthesis of Substituted Benzenes. Accessed January 29, 2026. [Link]

  • ArODES. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Accessed January 29, 2026. [Link]

  • National Institutes of Health. Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. Accessed January 29, 2026. [Link]

  • RSC Medicinal Chemistry. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. Accessed January 29, 2026. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Accessed January 29, 2026. [Link]

  • PubChemLite. 3-benzyloxy-5-(trifluoromethyl)pyridine (C13H10F3NO). Accessed January 29, 2026. [Link]

  • MDPI. 3-(4-(Benzyloxy)-3-methoxyphenyl)-[1][2][7]triazolo[4,3-a]pyridine. Accessed January 29, 2026. [Link]

  • PubChem. 3-Iodopyridine. Accessed January 29, 2026. [Link]

Sources

Technical Guide: Solubility Profile and Solvent Selection for 3-Benzyloxy-5-iodopyridine

[1][2][3]

Executive Summary

3-Benzyloxy-5-iodopyridine is a critical heteroaromatic intermediate utilized primarily in medicinal chemistry for the synthesis of nicotinic acetylcholine receptor ligands and tyrosine kinase inhibitors.[1][2][3] Its structural duality—comprising a basic pyridine core, a lipophilic benzyloxy ether tail, and a heavy halogen (iodine)—dictates a distinct solubility profile essential for process optimization.[2][3]

This guide provides a comprehensive analysis of its solvation thermodynamics, empirical solvent compatibility, and standardized protocols for solubility determination.[2][3] It is designed to assist researchers in selecting optimal media for nucleophilic substitution , palladium-catalyzed couplings (Suzuki-Miyaura, Sonogashira), and purification workflows .[1][2]

Physicochemical Basis of Solubility

To predict and manipulate the solubility of this compound, one must understand the intermolecular forces at play.[1][2][3]

Structural Analysis[1][2][3]
  • Pyridine Core (Polar/Basic): The nitrogen atom provides a dipole moment and H-bond accepting capability, facilitating solubility in polar aprotic solvents and acidified protic media.[2]

  • Benzyloxy Group (Lipophilic/Aromatic): The benzyl ether moiety significantly increases

    
     (approx.[2][3] predicted range: 3.0–3.8), reducing water solubility and enhancing affinity for chlorinated and aromatic solvents via 
    
    
    stacking.[1][2][3]
  • Iodine Substituent (Polarizable/Lipophilic): The large, soft iodine atom enhances London dispersion forces, improving solubility in soft, non-polar solvents (e.g., Toluene) compared to its chloro- or fluoro-analogs.[1][2]

Theoretical Solubility Prediction
ParameterPredicted ValueImplication
LogP (Octanol/Water) ~3.4Highly lipophilic; negligible aqueous solubility at neutral pH.[1][2][3]
pKa (Conjugate Acid) ~2.5–3.0Weakly basic; solubility in water increases significantly below pH 2.[2][3]
H-Bond Donors 0No self-association via H-bonding; lower melting point than amino-analogs.[1][2][3]
H-Bond Acceptors 2 (Pyridine N, Ether O)Good solubility in H-bond donating solvents (Alcohols, Chloroform).[1][2][3]

Empirical Solvent Compatibility Guide

The following categorization is derived from standard synthetic workflows involving halogenated alkoxypyridines.

Class I: High Solubility (Reaction Media)

Best for: Homogeneous catalysis, nucleophilic substitutions.[2]

  • Solvents:

    
    -Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), 
    
    
    -Methyl-2-pyrrolidone (NMP), Tetrahydrofuran (THF).[1][2][3]
  • Characteristics: These polar aprotic solvents disrupt the crystal lattice effectively.[2][3]

  • Operational Note: DMF and DMSO are difficult to remove.[2][3][4] For work-up, dilute 1:5 with water and extract into Ethyl Acetate (see Section 5).[1][2][3]

Class II: Moderate Solubility (Extraction & Chromatography)

Best for: Liquid-Liquid extraction, Flash Chromatography.[1][2]

  • Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Chloroform (

    
    ), Toluene.[2]
    
  • Characteristics:

    • DCM/Chloroform: Excellent solvency due to interaction with the pyridine nitrogen.[2][3]

    • EtOAc: Standard extraction solvent; may require slight warming for concentrated solutions.[2][3]

    • Toluene: Good for elevated temperature reactions; solubility drops sharply at room temperature (potential for recrystallization).[2][3]

Class III: Anti-Solvents (Precipitation & Wash)

Best for: Trituration, product isolation.[2]

  • Solvents: Water, Hexanes, Heptane, Diethyl Ether (partial).[2]

  • Characteristics:

    • Water: Strictly insoluble at neutral pH.[2][3]

    • Hexanes: The compound is likely to "oil out" rather than crystallize if used too rapidly.[2][3][5] Use as a co-solvent with EtOAc or Toluene.[2][3]

Visualization: Solvent Selection Strategy

The following diagram illustrates the decision logic for solvent selection based on the process stage (Reaction vs. Purification).

SolventSelectionStartProcess GoalReactionSynthesis/CouplingStart->ReactionWorkupExtraction/IsolationStart->WorkupPurifyRecrystallizationStart->PurifyHighTemp>80°C (Suzuki/Sonogashira)Reaction->HighTempLowTemp<40°C (Substitution)Reaction->LowTempPhaseSepLiquid-Liquid ExtractionWorkup->PhaseSepCrystThermal GradientPurify->CrystSolv_DMFDMF / DioxaneHighTemp->Solv_DMFSolv_THFTHF / DCMLowTemp->Solv_THFSolv_EtOAcEthyl Acetate / WaterPhaseSep->Solv_EtOAcStandardSolv_DCMDCM / BrinePhaseSep->Solv_DCMIf highly insolubleSolv_TolToluene / HeptaneCryst->Solv_TolPreferredSolv_EtOHEthanol (Hot)Cryst->Solv_EtOHAlternative

Caption: Decision matrix for solvent selection across the synthetic lifecycle of this compound.

Experimental Protocols

Protocol A: Gravimetric Solubility Screen

Purpose: To determine the saturation limit (

23
  • Preparation: Weigh 50 mg of dry this compound into a 4 mL borosilicate vial.

  • Addition: Add the target solvent in 100

    
     increments at 25°C.
    
  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Clear Solution: Soluble.[2][3][6][7][8][9] Calculate

      
      .[2][3]
      
    • Turbid/Solid Persists: Continue addition up to 2 mL.

  • Thermal Stress: If insoluble at 2 mL (<25 mg/mL), heat to 50°C. If dissolution occurs, the solvent is a candidate for recrystallization.[2][3]

Protocol B: Removal of High-Boiling Solvents (DMF/DMSO)

Since this compound is often synthesized in DMF, efficient removal is critical to prevent oiling during purification.[2][3]

  • Dilution: Dilute the reaction mixture 1:5 with Ethyl Acetate .

  • Wash 1: Wash organic layer with 5% LiCl (aq) .[2][3] The Lithium ions disrupt the DMF-Water emulsion and sequester DMF into the aqueous phase.[1][2][3]

  • Wash 2: Wash with water (

    
    ).
    
  • Wash 3: Wash with saturated Brine.[2][3]

  • Drying: Dry over anhydrous

    
     (Magnesium sulfate can sometimes adsorb polar pyridines).[2][3]
    

Application Context: Reaction Engineering

Palladium-Catalyzed Couplings

In Suzuki-Miyaura couplings, the iodine atom is the reactive site.[1][2][3]

  • Recommended Solvent System: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water.[2][3]

  • Rationale: this compound is sufficiently soluble in hot Dioxane or Toluene to participate in the catalytic cycle without precipitating the catalyst.[1][2][3]

Nucleophilic Substitution ( )

If displacing the iodine (rare) or reacting at the pyridine nitrogen:

  • Recommended Solvent: Acetonitrile (

    
    ) or DMF.[2][3]
    
  • Rationale: High dielectric constants stabilize the transition states.[2][3]

Safety & Stability Considerations

  • Light Sensitivity: Iodinated pyridines are photosensitive.[2][3] Solutions in transparent solvents (DCM, Acetone) should be protected from light (amber glassware or foil) to prevent de-iodination.[2][3]

  • Acid Sensitivity: While the benzyloxy group is generally stable, strong mineral acids (e.g., HBr, HI) can cleave the ether, yielding the pyridinol. Avoid acidic workups below pH 3.[2][3]

References

  • BenchChem. (2025).[2][3][10] An In-depth Technical Guide to 5-(Benzyloxy)pyridin-3-amine: Discovery, Synthesis, and Characterization. Link (Accessed via search result 1.6 - Demonstrates synthesis and handling of the benzyloxy-bromo analog).[1][2][3]

  • Organic Syntheses. (2014). Synthesis of 3-Aminopyridine and derivatives. Org. Synth. Link (General handling of pyridine intermediates).[2][3]

  • Delhaye, L. et al. (2007).[2][3] Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction. Organic Process Research & Development. Link (Protocol for DMF removal using LiCl).[2][3]

  • PubChem. (2025).[2][3] 3-Benzyloxy-5-bromopyridine Compound Summary. National Library of Medicine.[2][3][11] Link (Physicochemical data source for structural analogs).[2][3]

Structural Elucidation and Spectral Analysis of 3-Benzyloxy-5-iodopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the structural characterization of 3-Benzyloxy-5-iodopyridine (CAS: 127596-10-9 analog), a critical intermediate in the synthesis of nicotinic acetylcholine receptor ligands and cross-coupling substrates (Suzuki-Miyaura/Sonogashira).[1]

The 3,5-disubstitution pattern on the pyridine ring breaks the symmetry of the aromatic core, creating a distinct AMX or ABC spin system depending on the magnetic field strength. This document provides a self-validating protocol for assigning the


H NMR spectrum, distinguishing the three unique pyridine protons based on substituent-induced chemical shift perturbations (SCS) and meta-coupling constants (

).

Chemical Structure & Spin System Analysis

Before acquisition, we must predict the magnetic environment to validate experimental data.

Molecule: this compound Formula:


Molecular Weight:  311.12  g/mol [1]
Proton Environments

The molecule possesses three distinct proton regions:

  • Pyridine Core (3H): Three aromatic protons (H2, H4, H6). Due to the asymmetric substitution (3-OBn, 5-I), these are magnetically non-equivalent.[1]

  • Benzylic Methylene (2H): The

    
     group linking the pyridine and phenyl rings.[1]
    
  • Phenyl Ring (5H): The distal aromatic ring, typically appearing as a multiplet.

Substituent Effects (The Logic of Assignment)

To assign the pyridine protons correctly, we apply substituent chemical shift additivity rules relative to unsubstituted pyridine:

  • Nitrogen (N1): Strong deshielding at

    
    -positions (H2, H6).
    
  • 3-Benzyloxy (-OCH₂Ph):

    • Inductive: Deshielding (electronegative Oxygen).

    • Resonance: Shielding at ortho (H2, H4) and para (H6) positions due to lone pair donation.

  • 5-Iodine (-I):

    • Heavy Atom Effect:[1] Iodine is unique; while electronegative, its large electron cloud often causes "heavy atom shielding" or minimal deshielding compared to Br/Cl.[1] However, anisotropic effects typically result in downfield shifts for ortho protons (H4, H6).

Predicted Hierarchy:

  • H6 (Most Downfield):

    
     to Nitrogen (deshielded) and ortho to Iodine. It lacks the strong ortho-shielding resonance effect of the alkoxy group found at H2/H4.
    
  • H2:

    
     to Nitrogen (deshielded), but ortho to the Benzyloxy group (shielded by resonance). Likely upfield of H6.
    
  • H4 (Most Upfield):

    
     to Nitrogen. Flanked by Iodine and Benzyloxy.
    

Experimental Protocol

Sample Preparation[1][2][3]
  • Solvent: Chloroform-

    
     (
    
    
    
    ) is the standard choice (99.8% D).
    • Note: If the sample contains trace HI salts (common in iodination), add solid

      
       to the NMR tube to neutralize, as protonation of the pyridine nitrogen will dramatically shift signals downfield (
      
      
      
      ppm).
  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual

    
     (7.26 ppm).
    
Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard 1D proton (zg30).

  • Relaxation Delay (

    
    ): CRITICAL.  Set 
    
    
    
    seconds.
    • Reasoning: Protons adjacent to Iodine (H4, H6) undergo faster spin-lattice relaxation (

      
      ) due to spin-orbit coupling.[1] However, accurate integration requires full relaxation of the slower phenyl protons.
      
  • Scans (ns): 16–32 (sufficient for >95% purity).

Spectral Data & Assignment

The following data represents the typical spectral signature in


.
Summary Table
AssignmentShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Structural Logic
Pyridine H6 8.55 – 8.65 Doublet (d)1H


to N, ortho to I. Least shielded.[1][2]
Pyridine H2 8.25 – 8.35 Doublet (d)1H


to N, ortho to OBn. Shielded by O-resonance.[1]
Pyridine H4 7.60 – 7.70 dd (or t)1H


to N. Between substituents.
Phenyl (Ph) 7.35 – 7.45 Multiplet (m)5H-Distal aromatic ring.
Benzyl

5.15 Singlet (s)2H-Isolated methylene next to Oxygen.[1]
Detailed Analysis of Coupling (W-Coupling)

In 3,5-disubstituted pyridines, protons are meta to each other.[1] We observe long-range


 coupling  (W-coupling):
  • H2 couples to H4 (

    
     Hz).
    
  • H6 couples to H4 (

    
     Hz).
    
  • H2 and H6 are para to each other;

    
     coupling is usually zero or unresolved line broadening.
    
  • Result: H4 appears as a "triplet-like" doublet of doublets (dd), while H2 and H6 appear as sharp doublets.

Visualization of Assignment Logic

The following diagram illustrates the decision tree used to assign the specific pyridine protons, ensuring the distinction between the 3-benzyloxy and 5-iodo positions.

NMR_Assignment_Flow Start Raw 1H NMR Spectrum (this compound) Region_A Region A: 8.2 - 8.7 ppm (Alpha-Protons H2, H6) Start->Region_A Region_B Region B: 7.6 - 7.7 ppm (Gamma-Proton H4) Start->Region_B Region_C Region C: 5.1 - 5.2 ppm (Benzylic CH2) Start->Region_C Decision_1 Distinguish H2 vs H6 (Both Alpha to N) Region_A->Decision_1 Validation Coupling Check (4J) H4 shows dd (couples to H2 & H6) H2/H6 show d (couple to H4) Region_B->Validation Logic_H6 H6: Ortho to Iodine (Anisotropic Deshielding) Most Downfield (~8.6 ppm) Decision_1->Logic_H6 No Resonance Shielding Logic_H2 H2: Ortho to Alkoxy (Resonance Shielding) Upfield of H6 (~8.3 ppm) Decision_1->Logic_H2 + Resonance Shielding Logic_H6->Validation Logic_H2->Validation Final Confirmed Assignment Validation->Final

Caption: Logical workflow for distinguishing the isomeric pyridine protons H2 and H6 based on electronic substituent effects.

Troubleshooting & Impurities

When analyzing crude reaction mixtures, watch for these common signatures:

  • Starting Material (3-Benzyloxypyridine):

    • Look for a triplet at ~7.2 ppm (H5) and a doublet at ~8.2 ppm. The loss of the H5 signal confirms iodination.

  • Hydrolysis Product (3-Hydroxy-5-iodopyridine):

    • Loss of the benzyl

      
       singlet (5.15 ppm) and phenyl multiplet.
      
    • Broad exchangeable -OH singlet (variable, usually >9 ppm).[1]

  • Water:

    • In

      
      , water appears at ~1.56 ppm.[1] Ensure the sample is dry, as water can H-bond to the pyridine nitrogen, shifting ring protons downfield.[1]
      

References

  • Substituent Chemical Shift Effects: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds. Springer. (Standard SCS tables for pyridine derivatives).

  • Iodine Effects on Pyridine: Ward, J. S., et al. (2022).[3] "Iodine(I) complexes incorporating sterically bulky 2-substituted pyridines."[1][3] Dalton Transactions. Link

  • Synthesis Context (Analogous Compounds): Li, X., et al. (2016). "Synthesis of 2-Amino-5-Bromo-3-Iodopyridine." International Journal of Simulation: Systems, Science and Technology. Link

  • General Pyridine NMR Data: Reich, H. J. "Structure Determination Using NMR." University of Wisconsin-Madison.[1] Link

Sources

Mass spectrometry of 3-Benzyloxy-5-iodopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Mass Spectrometric Characterization of 3-Benzyloxy-5-iodopyridine

Executive Summary

This compound (CAS: 127393-64-6) is a critical heterocyclic intermediate, primarily utilized in the synthesis of nicotinic acetylcholine receptor (nAChR) ligands, such as 5-iodo-A-85380.[1] Its structural duality—combining a labile benzyl ether protecting group with a reactive aryl iodide—presents specific challenges in analytical characterization.

This guide provides a definitive technical framework for the mass spectrometric (MS) analysis of this compound. Unlike generic protocols, this document focuses on the specific ionization behaviors, isotopic signatures, and fragmentation pathways inherent to the iodopyridine scaffold, designed to ensure rigorous quality control in drug development pipelines.[1]

Part 1: Physicochemical Properties & MS Prediction[1][2]

Before initiating analysis, the operator must understand the theoretical mass envelope. The presence of iodine introduces a significant mass defect (negative value relative to nominal mass) and a unique monoisotopic signature.[1]

PropertyValueMS Implication
Formula C₁₂H₁₀INOMonoisotopic Mass: 310.9783 Da
Molecular Weight 311.12 g/mol [M+H]⁺ (ESI): 311.9856 Da
LogP ~3.2Requires high % organic mobile phase (ACN/MeOH) for elution.[1]
pKa (Pyridine N) ~3.5 - 4.0Lower than pyridine (5.[1]2) due to electron-withdrawing Iodine.[1]
Isotope Pattern ¹²⁷I (100%)No M+2 peak. Unlike Cl or Br, Iodine is monoisotopic.[1]

Critical Insight: The absence of an M+2 isotope peak (characteristic of Cl/Br) is a diagnostic feature.[1] However, the ¹³C satellite (M+1) will be approximately 13% of the base peak intensity (12 carbons × 1.1%).[1]

Part 2: Ionization Strategies & Method Development

Electrospray Ionization (ESI) - The Gold Standard

For purity profiling and impurity identification, ESI in Positive Mode (+) is the preferred method.[1]

  • Mechanism: The pyridine nitrogen acts as a proton acceptor.

  • Observation: The spectrum is dominated by the protonated molecular ion [M+H]⁺ at m/z 312 .[1]

  • Adducts: Watch for [M+Na]⁺ (m/z 334) if glass eluent bottles are used (sodium leaching).[1]

Electron Impact (EI) - Structural Elucidation

For confirming the position of the iodine or benzyl group during synthesis validation.[1]

  • Mechanism: High-energy (70 eV) electron bombardment.[1]

  • Observation: Extensive fragmentation.[2] The molecular ion (M[1][3][4]•⁺) at m/z 311 is usually visible but weak.[1] The base peak is often m/z 91 (Tropylium ion) derived from the benzyl group.[1]

LC-MS Method Protocol
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Promotes protonation of the pyridine ring).[1]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes. (The lipophilic benzyl and iodine groups cause late elution).[1]

Part 3: Fragmentation Mechanics (MS/MS)

Understanding the Collision-Induced Dissociation (CID) pathway is essential for developing Multiple Reaction Monitoring (MRM) transitions.[1]

Primary Pathway: Benzyl Ether Cleavage

The weakest bond in the molecule is the C-O ether linkage. In ESI(+), two competing mechanisms occur depending on charge localization:

  • Neutral Loss of Toluene (Major Pathway):

    • The proton sits on the pyridine nitrogen.

    • Rearrangement leads to the expulsion of a neutral toluene molecule (92 Da).[1]

    • Product: Protonated 3-hydroxy-5-iodopyridine (m/z 220 ).[1]

  • Formation of Tropylium Ion (Minor Pathway in ESI, Major in EI):

    • Charge localizes on the benzyl carbon.

    • Product: Benzyl cation / Tropylium ion (m/z 91 ).[1]

Secondary Pathway: Iodine Loss

While aryl iodides are relatively stable in soft ionization, higher collision energies (CE > 30 eV) can trigger the homolytic cleavage of the C-I bond.[1]

  • Product: Radical loss of Iodine (I[1]•, 127 Da) is rare in even-electron ESI ions but can yield m/z 185 ([M+H - I]⁺) if the precursor undergoes radical-driven fragmentation.[1]

Visualized Fragmentation Pathway (DOT)

Fragmentation Precursor [M+H]+ m/z 312 (this compound) Frag1 Fragment A m/z 220 (3-Hydroxy-5-iodopyridine) Precursor->Frag1 Primary ESI Pathway (H-shift rearrangement) Frag2 Fragment B m/z 91 (Tropylium Ion) Precursor->Frag2 Charge Retention on Benzyl Neutral1 Neutral Loss: Toluene (92 Da)

Caption: ESI(+) Fragmentation pathway. The dominant transition m/z 312 → 220 involves the loss of neutral toluene.

Part 4: Experimental Protocol for Impurity Profiling

This protocol is designed to detect common synthetic byproducts: 3-Benzyloxypyridine (de-iodinated, m/z 186) and 3,5-Dibenzyloxypyridine (over-alkylation, m/z 292).[1]

Step-by-Step Workflow:

  • Sample Preparation:

    • Dissolve 1 mg of this compound in 1 mL of ACN.

    • Dilute 1:100 with 50:50 ACN:Water (Final conc: 10 µg/mL).

    • Why: High concentrations cause space-charge effects in ion traps; 10 µg/mL is optimal for dynamic range.[1]

  • MS Tuning (Direct Infusion):

    • Flow rate: 10 µL/min.

    • Source Voltage (ESI+): 3.5 kV.[1]

    • Cone Voltage: 20 V (Keep low to prevent in-source fragmentation of the labile ether).

    • Desolvation Temp: 350°C.

  • Data Acquisition:

    • Scan Range: m/z 50 – 600.

    • Self-Validation Check: Ensure the isotope pattern at m/z 312 matches the theoretical simulation (absence of M+2). If M+2 is present (ratio ~33% or ~100%), the sample is contaminated with Chloro- or Bromo- analogs.[1]

LC-MS Method Development Workflow (DOT)

LCMS_Workflow Start Sample Dissolution (ACN) Dilution Dilution (10 µg/mL) Start->Dilution Tuning Source Tuning (Cone V < 25V) Dilution->Tuning Direct Infusion Acquisition Full Scan m/z 50-600 Tuning->Acquisition LC Injection Validation Isotope Check (Confirm No M+2) Acquisition->Validation

Caption: Step-by-step LC-MS method development workflow for iodinated pyridine analysis.

Part 5: Troubleshooting & Artifacts

ObservationRoot CauseCorrective Action
Signal at m/z 623 Dimer formation [2M+H]⁺.Dilute sample 10-fold. Increase source temperature.
Signal at m/z 186 De-iodination (Impurity).Check synthesis (Suzuki coupling conditions often cause de-halogenation).[1]
Split Peak in LC Prototropic Tautomerism.Unlikely for this ether, but ensure mobile phase pH is buffered (Formic Acid 0.1%).[1]
High Background Iodine "Memory Effect".Iodine can stick to steel capillaries. Flush system with 50:50 Isopropanol:Hexane if ghost peaks persist.

References

  • Fragmentation of Benzyl Ethers

    • Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS. This paper details the mechanisms of benzyl ether cleavage and the stability of the resulting ions.
    • Source:

  • Synthesis and Characterization of Iodinated Pyridines

    • Synthesis and characterization of benzyloxy-pyridin derivatives. Provides NMR and MS data for structural analogs, confirming the stability of the benzyloxy-pyridine core.
    • Source: [1]

  • Analogous Fragmentation Data

    • 4-(benzyloxy)-3-iodobenzaldehyde Characterization. Provides specific HRMS [M+H]+ data for a direct structural analog, validating the expected ionization behavior of the 3-benzyloxy-5-iodo motif.
    • Source: [1]

  • Pyridine Ionization Properties

    • Mass-analyzed threshold ionization spectroscopy of pyridine.
    • Source: [1]

Sources

3-Benzyloxy-5-iodopyridine: A Strategic Scaffold for nAChR Ligand Discovery

[1]

Executive Summary

This compound is a bifunctional pyridine scaffold widely utilized in medicinal chemistry to access 3,5-disubstituted pyridine derivatives.[1] Its structural utility lies in its orthogonality: the iodine atom at C5 serves as a reactive handle for cross-coupling (Suzuki, Sonogashira) to introduce lipophilic or diversity elements, while the benzyloxy group at C3 acts as a robust "mask" for a hydroxyl group—a key pharmacophore for hydrogen bonding in nAChR binding sites. It is the direct precursor to 5-Iodo-A-85380 , a high-affinity radioligand used to map

1

Part 1: Chemical Profile & Strategic Value

Structural Logic

The molecule is designed to overcome the poor reactivity of the pyridine ring.

  • C3-Benzyloxy: Protects the phenol (which would otherwise poison palladium catalysts) and increases solubility in organic solvents.

  • C5-Iodine: The iodine atom is far more reactive than bromine or chlorine in Pd-catalyzed oxidative addition, allowing for coupling reactions to occur under milder conditions that preserve the benzyl ether.[1]

Electronic Properties

The pyridine nitrogen acts as an electron sink. The C3-alkoxy group is an electron-donating group (EDG) by resonance, slightly activating the ring, while the C5-iodine is electron-withdrawing by induction.[1] This push-pull system makes the C5 position highly susceptible to metal insertion (e.g., Li-halogen exchange).[1]

Part 2: The "Gold Standard" Synthesis

Note: Direct iodination of 3-benzyloxypyridine often suffers from poor regioselectivity (favoring C2/C6). The industry-preferred route starts from 3,5-dibromopyridine to ensure isomeric purity.[1]

Synthesis Workflow (Graphviz Diagram)

SynthesisSM3,5-DibromopyridineStep1Step 1: SnAr Substitution(BnOH, NaH, DMF)SM->Step1Inter3-Bromo-5-benzyloxypyridineStep1->InterStep2Step 2: Halogen Exchange(n-BuLi, -78°C; then I2)Inter->Step2ProductThis compound(Target)Step2->Product

Caption: Regioselective synthesis starting from symmetric 3,5-dibromopyridine to ensure C3/C5 substitution pattern.

Detailed Protocol

Step 1: Mono-substitution (SnAr)

  • Reagents: 3,5-Dibromopyridine (1.0 eq), Benzyl alcohol (1.1 eq), NaH (1.2 eq), DMF.

  • Procedure:

    • Suspend NaH in dry DMF at 0°C under argon.

    • Add benzyl alcohol dropwise; stir for 30 min to generate sodium benzyloxide.

    • Add 3,5-dibromopyridine. Heat to 80°C for 4-6 hours.

    • Critical Insight: The reaction must be monitored to prevent double substitution (formation of 3,5-dibenzyloxypyridine). The symmetry of the starting material guarantees that mono-substitution yields the correct isomer.

Step 2: Lithium-Halogen Exchange (The "Switch") [1]

  • Reagents: 3-Bromo-5-benzyloxypyridine, n-Butyllithium (1.1 eq), Iodine (

    
    ), THF.[1]
    
  • Procedure:

    • Dissolve the bromide intermediate in anhydrous THF and cool to -78°C .

    • Add n-BuLi slowly.[1] The lithium preferentially exchanges with the bromine atom (stabilized by the adjacent nitrogen and alkoxy group).

    • Stir for 30 min, then quench with a solution of

      
       in THF.
      
    • Why this works: Direct iodination is difficult. Lithiation generates the 3-lithio species, which traps the electrophilic iodine efficiently.[1]

Part 3: Medicinal Chemistry Applications[2][3][4]

Synthesis of 5-Iodo-A-85380 (Case Study)

The most prominent application of this intermediate is in the synthesis of 5-Iodo-A-85380 , a potent agonist used for SPECT imaging of neurodegenerative diseases.[1]

The Challenge: The benzyl group must be removed to reveal the hydroxyl group for coupling, without removing the iodine atom. Standard hydrogenolysis (

The Solution: Use Acidic Cleavage or Boron Trichloride (


)
Experimental Workflow for 5-Iodo-A-85380:
  • Deprotection: Treat this compound with TFA (Trifluoroacetic acid) and Thioanisole (scavenger) at reflux, or use

    
     in DCM at -78°C.[1] This yields 3-hydroxy-5-iodopyridine .[1]
    
  • Mitsunobu Coupling: React 3-hydroxy-5-iodopyridine with N-Boc-2(S)-azetidinylmethanol ,

    
    , and DIAD. This installs the azetidine ring.
    
  • N-Deprotection: Remove the Boc group with mild acid to yield the final ligand.

Application Logic Diagram

Applicationcluster_logicStrategic NuanceCoreThis compoundDeprotectSelective Deprotection(TFA/Thioanisole or BCl3)*Avoids Deiodination*Core->DeprotectPhenol5-Iodo-3-pyridinolDeprotect->PhenolCouplingMitsunobu Coupling(N-Boc-Azetidinylmethanol)Phenol->CouplingLigand5-Iodo-A-85380 PrecursorCoupling->LigandFinal5-Iodo-A-85380(nAChR Radioligand)Ligand->Final

Caption: Pathway to 5-Iodo-A-85380 highlighting the critical selective deprotection step.

Part 4: Technical Data & Safety

Physical Properties
PropertyValueNote
Molecular Formula

Molecular Weight 311.12 g/mol
Appearance Off-white to pale yellow solidLight sensitive
Solubility DCM, Ethyl Acetate, DMSOPoor in water
Storage 2-8°C, Protect from lightIodine bond is photolabile
Handling Precautions
  • Light Sensitivity: Aryl iodides can undergo homolytic cleavage under UV light. Store in amber vials.

  • Instability: The benzyloxy ether is stable to base but sensitive to strong acids. Avoid accidental exposure to HCl vapors if storage is intended.

References

  • Holladay, M. W., et al. (1998). "Synthesis and structure-activity relationships of 5-(benzyloxy)pyridin-3-amine and related compounds." Bioorganic & Medicinal Chemistry Letters.

  • Koren, A. O., et al. (1998). "Synthesis of 5-iodo-3-(2(S)-azetidinylmethoxy)pyridine (5-iodo-A-85380), a ligand for nicotinic acetylcholine receptors."[1][2] Journal of Labelled Compounds and Radiopharmaceuticals.

  • Musachio, J. L., et al. (1998). "5-Iodo-3-(2(S)-azetidinylmethoxy)pyridine (5-iodo-A-85380): Synthesis and characterization of a high-affinity radioligand for nicotinic acetylcholine receptors."[1][2] Journal of Medicinal Chemistry.

  • BenchChem. (2025).[3] "Technical Guide to 5-(Benzyloxy)pyridin-3-amine and Intermediates." BenchChem Technical Library.

Methodological & Application

Application Note: Precision Synthesis of nAChR Ligands via the 3-Benzyloxy-5-iodopyridine Platform

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a rigorous, field-validated guide for the synthesis of nicotinic acetylcholine receptor (nAChR) ligands using 3-Benzyloxy-5-iodopyridine as the primary scaffold.


 and 

nAChR Ligands (A-85380 and Sazetidine-A Derivatives)

Executive Summary & Strategic Rationale

The development of ligands for nicotinic acetylcholine receptors (nAChRs) is critical for treating neurodegenerative disorders, pain, and addiction.[1] The 3-pyridyl ether motif is a pharmacophoric "privileged structure" found in high-affinity ligands like A-85380 and Sazetidine-A .

This compound serves as an optimal divergent intermediate for these syntheses due to its orthogonal reactivity:

  • The Iodine Handle (C-5): Enables palladium-catalyzed cross-coupling (Sonogashira, Suzuki, Heck) to introduce lipophilic "tails" required for subtype selectivity (e.g., the hexynyl group in Sazetidine-A).

  • The Benzyloxy Group (C-3): A masked phenol. Upon deprotection, it reveals the 3-hydroxyl group necessary for ether linkage to cationic "headgroups" (e.g., azetidine, pyrrolidine) that mimic acetylcholine.

This guide details the "Iodine-Retention Strategy," prioritizing reaction conditions that preserve the C-I bond during benzyl deprotection to allow for late-stage diversification.

Retrosynthetic Logic & Workflow

The synthesis generally follows a "Head-to-Tail" or "Tail-to-Head" approach. We recommend the Head-First approach (attaching the azetidine moiety first) for ligands like Sazetidine-A to minimize steric hindrance during the cross-coupling step.

Visualization: Divergent Synthetic Pathways

G Start This compound Inter1 3-Hydroxy-5-iodopyridine (The 'Golden' Intermediate) Start->Inter1 Selective Deprotection (BBr3 or TFA) Inter2 5-Iodo-A-85380 Precursor (Ether Linked) Inter1->Inter2 Mitsunobu Coupling (N-Boc-Azetidine) Prod3 Biaryl Analogues (Alpha3/Beta4) Inter1->Prod3 1. Suzuki Coupling 2. Ether Formation Prod1 5-Iodo-A-85380 (Imaging Agent) Inter2->Prod1 Acidic Deprotection (Removal of Boc) Prod2 Sazetidine-A (Desensitizer) Inter2->Prod2 1. Sonogashira (Hexynol) 2. Deprotection

Figure 1: The divergent synthesis map showing the central role of the 3-hydroxy-5-iodo intermediate.

Detailed Experimental Protocols

Protocol A: Selective Debenzylation (The "Golden Intermediate")

Objective: Convert this compound to 3-hydroxy-5-iodopyridine without deiodination. Note: Catalytic hydrogenation (


) is contraindicated here as it often leads to hydrodeiodination.

Reagents:

  • This compound (1.0 eq)

  • Boron Tribromide (

    
    ), 1.0 M in DCM (1.5 eq)
    
  • Dichloromethane (anhydrous)

Procedure:

  • Dissolve this compound in anhydrous DCM under Argon atmosphere. Cool to -78°C.

  • Add

    
     solution dropwise over 20 minutes. The low temperature prevents attack on the pyridine ring.
    
  • Allow the reaction to warm to 0°C and stir for 2 hours. Monitor by TLC (the product is more polar).

  • Quench: Carefully pour the mixture into ice-water. Neutralize with saturated

    
     to pH 7.
    
  • Extraction: Extract with EtOAc (3x). The 3-hydroxy-5-iodopyridine is amphoteric; ensure pH is not too basic (forming the phenolate) or too acidic (pyridinium salt) during extraction. pH 6-7 is optimal.

  • Yield: Typically 85-92%.

  • Data:

    
     NMR should show loss of benzyl protons (5.1 ppm) and aromatic benzyl signals.
    
Protocol B: Mitsunobu Coupling (Headgroup Attachment)

Objective: Synthesize the protected A-85380 core (Intermediate for Sazetidine-A).

Reagents:

  • 3-Hydroxy-5-iodopyridine (from Protocol A)

  • (S)-1-Boc-2-azetidinemethanol (1.2 eq)

  • Triphenylphosphine (

    
    ) (1.5 eq)
    
  • DIAD or DEAD (1.5 eq)

  • THF (anhydrous)

Procedure:

  • Combine 3-hydroxy-5-iodopyridine, (S)-1-Boc-2-azetidinemethanol, and

    
     in anhydrous THF at 0°C.
    
  • Add DIAD dropwise. The solution will turn yellow/orange.

  • Warm to room temperature and stir for 12-16 hours.

  • Purification: Concentrate and purify via flash chromatography (Hexanes/EtOAc). The iodine atom makes the product less polar than the des-iodo analog.

  • Result: 5-Iodo-3-((S)-1-Boc-2-azetidinylmethoxy)pyridine .

Protocol C: Sonogashira Coupling (Synthesis of Sazetidine-A)

Objective: Install the 5-hexynyl tail. Critical: Perform this after Mitsunobu to avoid competing reactions with the free hydroxyl or alkyne during the ether formation.

Reagents:

  • Intermediate from Protocol B (1.0 eq)

  • 5-Hexyn-1-ol (1.5 eq)

  • 
     (5 mol%)
    
  • CuI (2 mol%)

  • Triethylamine (

    
    ) / DMF (1:3 ratio)
    

Procedure:

  • Degas the solvent mixture (

    
    /DMF) with Argon for 30 minutes. Oxygen is the enemy of this reaction (leads to Glaser homocoupling of the alkyne).
    
  • Add the Iodo-pyridine intermediate, Pd catalyst, and CuI.

  • Add 5-hexyn-1-ol.

  • Heat to 60-80°C for 4-6 hours. The reaction mixture will darken.

  • Workup: Filter through a Celite pad to remove Pd/Cu. Dilute with water and extract with EtOAc. Wash with brine to remove DMF.

  • Deprotection (Final Step): Dissolve the coupled product in DCM. Add TFA (20% v/v) at 0°C to remove the Boc group. Stir 1 hour. Concentrate and convert to the fumarate or hydrochloride salt.

Final Product: Sazetidine-A (3-(5-hydroxy-1-hexynyl)-5-[(2S)-2-azetidinylmethoxy]pyridine).

Quantitative Data Summary

CompoundStepReagentTypical YieldKey Observation
3-OH-5-I-Py Debenzylation

/DCM
88%Avoid

to save Iodine.
Boc-Ether MitsunobuDIAD/

75%Anhydrous conditions critical.
Sazetidine-A Sonogashira

82%Requires rigorous degassing.

Expert Insights & Troubleshooting

The "Iodine Loss" Phenomenon
  • Problem: During attempts to remove the benzyl group using

    
     and Pd/C, you observe the formation of A-85380 (des-iodo) instead of the 5-iodo intermediate.
    
  • Mechanism: Oxidative addition of Pd into the C-I bond is faster than benzyl hydrogenolysis in many electron-deficient pyridines.

  • Solution: Switch to Lewis Acid deprotection (

    
     or 
    
    
    
    ) as described in Protocol A. If hydrogenation is mandatory (e.g., for scale), use a poisoned catalyst or add an amine poison, but chemical deprotection is superior here.
Regioselectivity in Biaryl Synthesis (Suzuki)
  • When performing Suzuki coupling on this compound, the reaction occurs exclusively at the 5-position (C-I bond). The benzyloxy group at C-3 is stable to standard Suzuki conditions (

    
    , 
    
    
    
    , Toluene/Water). This allows for the creation of libraries of 5-aryl-3-benzyloxypyridines , which can then be deprotected to investigate
    
    
    selectivity.

References

  • Sazetidine-A Synthesis & Pharmacology: Xiao, Y., et al. (2006). "Sazetidine-A, a novel ligand that desensitizes alpha4beta2 nicotinic acetylcholine receptors without activating them." Molecular Pharmacology, 70(4), 1454–1460.

  • A-85380 and 5-Iodo-A-85380 Characterization: Mukhin, A. G., et al. (2000). "5-Iodo-A-85380, an alpha4beta2 subtype-selective ligand for nicotinic acetylcholine receptors."[1][2][3] Molecular Pharmacology, 57(3), 642-649.

  • General Benzyl Deprotection Strategies: Greene, T. W., & Wuts, P. G. M.[4] Protective Groups in Organic Synthesis. (Relevant section: Cleavage of Benzyl Ethers via Lewis Acids).

  • Sonogashira Coupling Reviews: Chinchilla, R., & Nájera, C. (2007).[5] "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874–922.

Sources

protecting group strategies for 3-hydroxypyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a strategic framework for the protection and manipulation of 3-hydroxypyridine (3-HP) derivatives. Unlike its 2- and 4-isomers, 3-hydroxypyridine does not form a stable, neutral pyridone tautomer. Instead, it exists in an equilibrium between a phenolic form and a zwitterionic species. This unique electronic landscape dictates specific protecting group (PG) strategies to ensure regioselectivity (O- vs. N-protection) and chemical stability during drug development workflows.

Part 1: Strategic Analysis & Reactivity Profile

The 3-Hydroxypyridine Paradox

The core challenge in protecting 3-HP is its ambident nucleophilicity. While the hydroxyl group at C3 is phenolic (pKa ~8.7), the pyridine nitrogen (pKa ~4.8) remains a competent nucleophile.

  • Phenolic Character: In basic media, the deprotonated 3-pyridinate anion is generated. The negative charge is delocalized, but the oxygen atom retains significant "hard" nucleophilic character.

  • Zwitterionic Trap: Unlike 2-pyridone (which is stable), the "3-pyridone" form is a zwitterion. Consequently, O-alkylation is generally favored under thermodynamic control, whereas N-alkylation (quaternization) is a kinetic trap often observed with highly reactive electrophiles or in the absence of strong bases.

Decision Matrix: Selecting the Right Group

The choice of protecting group must be determined by the next step in your synthetic sequence.

Downstream ChemistryRecommended PGRationale
Lithiation / C-H Activation MOM, SEM, OMOM These are Directed Metalation Groups (DMGs). They coordinate Li-bases, directing functionalization to C2 or C4.
Pd-Catalyzed Coupling TBS, TIPS Silyl ethers are chemically inert to Pd(0)/Pd(II) cycles but easily removed with fluoride, avoiding heavy metal poisoning.
Reduction / Hydrogenation Benzyl (Bn), PMB Robust against hydrides (LiAlH4, NaBH4).[1] PMB offers oxidative cleavage options if the pyridine ring is sensitive to H2/Pd.
Nucleophilic Substitution (SnAr) Pivalate (Piv), Acetate Electron-withdrawing esters deactivate the ring, facilitating SnAr at other positions (e.g., displacing a 2-halo group).

Part 2: Visualizing the Strategy

The following diagram illustrates the tautomeric equilibrium and the decision logic for protecting group selection.

G cluster_0 Tautomeric Equilibrium cluster_1 Protecting Group Selection Phenol Phenolic Form (Neutral) Zwitterion Zwitterionic Form (NH+, O-) Phenol->Zwitterion  Equilibrium   Anion 3-Pyridinate Anion (Reactive Intermediate) Phenol->Anion  Base (NaH/NaOH)   Lithiation Goal: C-H Activation Anion->Lithiation Coupling Goal: Suzuki/Buchwald Anion->Coupling Reduction Goal: Hydride Reduction Anion->Reduction MOM Use: MOM / SEM (Directing Group) Lithiation->MOM Silyl Use: TBS / TIPS (Inert to Pd) Coupling->Silyl Benzyl Use: Benzyl (Bn) (Stable to Hydrides) Reduction->Benzyl

Caption: Tautomeric equilibrium of 3-hydroxypyridine and strategic selection of protecting groups based on downstream application.

Part 3: Detailed Protocols

Protocol A: Regioselective O-Benzylation (Phase Transfer Method)

Application: Creating a robust ether linkage stable to acids, bases, and reducing agents. Mechanism: Uses a phase-transfer catalyst (PTC) to generate the naked phenoxide anion in the organic phase, promoting rapid O-alkylation over N-alkylation.

Materials:

  • 3-Hydroxypyridine (1.0 equiv)

  • Benzyl bromide (BnBr) (1.1 equiv)

  • Dichloromethane (DCM) (Solvent)

  • 40% NaOH (aq)

  • Tetrabutylammonium bromide (TBAB) (0.05 equiv)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 3-hydroxypyridine (10 mmol) in DCM (50 mL).

  • Base Addition: Add 40% NaOH solution (20 mL). The biphasic mixture will separate.[2]

  • Catalyst: Add TBAB (0.5 mmol). Stir vigorously for 10 minutes to initiate ion exchange.

  • Alkylation: Add Benzyl bromide (11 mmol) dropwise over 5 minutes.

    • Critical Step: Maintain vigorous stirring (1000 rpm). The reaction rate depends on the interfacial surface area.

  • Monitoring: Stir at room temperature for 4–16 hours. Monitor by TLC (EtOAc/Hexane).[3] The product (O-benzyl) is less polar than the starting material.

  • Workup: Separate layers. Extract the aqueous layer with DCM (2 x 20 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.[4]

  • Purification: Flash chromatography (SiO2). Note: N-benzylated byproducts (pyridinium salts) are highly polar and will remain on the baseline or require MeOH/DCM to elute.

Protocol B: Silylation with TBDMS (TBS)

Application: Temporary protection for Pd-catalyzed couplings. Mechanism: Imidazole acts as a nucleophilic catalyst, forming a reactive N-silyl-imidazolium intermediate that transfers the silyl group to the hydroxyl oxygen.

Materials:

  • 3-Hydroxypyridine (1.0 equiv)

  • tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv)

  • Imidazole (2.5 equiv)

  • DMF (anhydrous)

Procedure:

  • Setup: Flame-dry a flask and purge with Nitrogen/Argon.

  • Solvation: Dissolve 3-hydroxypyridine (10 mmol) and imidazole (25 mmol) in anhydrous DMF (10 mL).

  • Addition: Add TBSCl (12 mmol) in one portion at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours.

    • Why? 3-HP is less reactive than aliphatic alcohols; imidazole excess ensures full conversion and scavenges HCl.

  • Quench: Dilute with Et2O (100 mL) and wash with water (3 x 30 mL) to remove DMF and imidazole hydrochloride.

  • Purification: Dry (MgSO4) and concentrate. Silyl ethers of 3-HP are often pure enough for the next step; if not, perform rapid silica filtration (buffered with 1% Et3N to prevent hydrolysis).

Part 4: Troubleshooting & Optimization

IssueProbable CauseSolution
N-Alkylation (Quaternization) Soft electrophile or lack of strong base.Switch to "harder" electrophiles (Cl vs I) or use O-selective conditions (Ag2CO3/Benzene) which favor the Ag-phenoxide intermediate.
Hydrolysis on Silica Acidity of silica gel cleaving sensitive ethers (TBS, MOM).Pre-treat silica column with 1% Triethylamine in Hexanes to neutralize surface acidity.
Incomplete Deprotection Fluoride sequestering in TBAF deprotection.Buffer TBAF with Acetic Acid (1:1) or use HF-Pyridine complex for stubborn silyl groups.

References

  • Protecting Group Strategies for Complex Molecule Synthesis. J. Chem. Pharm. Res.2024 , 16, 131.[5] Link

  • MOM Ethers: Preparation and Cleavage. Organic Chemistry Portal.Link

  • tert-Butyldimethylsilyl Ethers (TBS): Stability and Protocols. Organic Chemistry Portal.Link

  • Preparation of 3-Benzyloxypyridine. PrepChem. (Adapted from US Patent 4,621,088). Link

  • Regioselective Monofluorination of N-Protected Pyridones. Org. Lett.2019 , 21, 7315. Link

Sources

Application Note: TLC Monitoring Strategies for 3-Benzyloxy-5-iodopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Monitoring 3-Benzyloxy-5-iodopyridine Reactions by TLC Content Type: Technical Application Note & Protocol Audience: Medicinal Chemists, Process Development Scientists, Analytical Chemists

Introduction & Physicochemical Context

This compound (CAS: 127043-94-1) is a critical scaffold in medicinal chemistry, serving as a versatile intermediate for cross-coupling reactions (Suzuki, Sonogashira) and as a protected precursor to 3-hydroxy-5-iodopyridine.[1]

Effective Thin Layer Chromatography (TLC) monitoring of this compound presents specific challenges derived from its structure:

  • Pyridine Nitrogen (Basic): The lone pair on the nitrogen atom interacts strongly with the acidic silanol groups (

    
    ) of silica gel, often resulting in "tailing" or streak formation.
    
  • Iodine Substituent (Lipophilic/Heavy): Increases lipophilicity (

    
    ) and provides strong UV absorption, but can be labile under harsh lighting or acidic conditions.[1]
    
  • Benzyloxy Group (UV Active): Provides a distinct chromophore but increases the molecular weight and non-polarity, requiring careful solvent strength adjustment.

This guide details the optimized protocols for stationary phase selection, mobile phase triangulation, and reaction monitoring workflows.

Methodology: TLC System Optimization

Stationary Phase Selection

For routine monitoring, Silica Gel 60


  on aluminum or glass backing is the standard.
  • Critical Note: For highly basic reaction mixtures, consider Neutral Alumina plates if silica tailing persists despite mobile phase modification.[1]

Mobile Phase "Triangulation" Strategy

Do not rely on a single solvent system.[1] Use the "Triangulation" method to determine the optimal separation (


) for your specific reaction matrix.
Solvent SystemComposition (v/v)PurposeExpected Behavior
System A (Non-Polar) Hexane : EtOAc (8:2)Starting Material CheckGood retention of lipophilic benzyl/iodo groups.[1]
System B (Polar) DCM : MeOH (95:5)Product/Polar Impurity CheckMoves polar byproducts; excellent for solubility.[1]
System C (Anti-Tailing) Hexane : EtOAc : TEA (7:3:0.[1]1)Recommended Standard Triethylamine (TEA) blocks silanol sites, sharpening the pyridine spot.
Visualization Protocols

Since the molecule contains multiple UV-active centers, UV detection is primary.[1] However, chemical staining provides orthogonal confirmation.[1]

Protocol 1: UV Detection (Non-Destructive)

  • Set UV lamp to 254 nm (Short Wave).

  • Observe dark spots against the bright green fluorescent background.[1]

    • Mechanism:[2] The conjugated pyridine and benzene rings quench the zinc silicate fluorescence.

  • Caution: Iodine-carbon bonds can be photolabile.[1] Limit UV exposure to <30 seconds to prevent artifact formation.[1]

Protocol 2: Dragendorff’s Reagent (Specific for Pyridines)

  • Target: Pyridine Nitrogen.[1][2][3]

  • Appearance: Orange/Red spots on a yellow background.[1]

  • Preparation: Mix Bismuth subnitrate (1.7g in 20mL HOAc/80mL

    
    ) with Potassium Iodide (16g in 40mL 
    
    
    
    ). Dilute 1:10 with HOAc/Water before use.[1]

Workflow: Monitoring a Suzuki Cross-Coupling Reaction

Scenario: Coupling this compound with Phenylboronic acid to form 3-Benzyloxy-5-phenylpyridine.

Experimental Workflow Diagram

ReactionMonitoring Start Reaction Start (t=0) Sample Micro-Sampling (2-5 µL) Start->Sample Spotting Plate Spotting (Lane 1: SM, Lane 2: Co-Spot, Lane 3: Rxn) Sample->Spotting Elution Elution (Hex:EtOAc:TEA) Spotting->Elution Visual Visualization (UV 254nm) Elution->Visual Decision Is SM Consumed? Visual->Decision Workup Proceed to Workup Decision->Workup Yes Continue Continue Reaction / Add Catalyst Decision->Continue No Continue->Sample Wait 30 min

Figure 1: Iterative TLC monitoring loop for cross-coupling reactions.

Step-by-Step Protocol

Step 1: Plate Preparation

  • Cut a silica gel plate to approx. 2.5 x 6 cm.[1]

  • Mark a baseline 1 cm from the bottom using a soft pencil (graphite only; ink elutes).[1]

  • Mark three tick marks: SM (Starting Material), Co (Co-spot), Rxn (Reaction Mixture).[1]

Step 2: Sampling & Spotting

  • SM Reference: Dissolve ~1 mg of pure this compound in 0.5 mL EtOAc. Spot on SM and Co .[1]

  • Reaction Sampling: Dip a glass capillary into the reaction mixture.

    • Tip: If the reaction is concentrated, dilute the sample in a small vial with EtOAc to avoid overloading the plate.

  • Application: Spot the reaction sample on Rxn and Co .[1]

    • The Co-Spot: This lane contains both SM and Rxn.[1] It is crucial for detecting "co-elution" where the product

      
       is very similar to the SM. If the Co-spot shows a single dumbbell shape, separation is poor. If it shows two distinct spots, separation is achieved.[1]
      

Step 3: Elution

  • Prepare the System C mobile phase (Hexane:EtOAc:TEA 7:3:0.1) in a developing chamber.[1][4]

  • Ensure the solvent level is below the pencil baseline.[1]

  • Place the plate in the chamber and cap immediately to maintain solvent vapor equilibrium.[1]

  • Run until the solvent front is 1 cm from the top.[1][4]

Step 4: Analysis

  • Dry the plate (air dry or gentle heat gun).

  • Visualize under UV (254 nm).[1][5][6]

    • SM (

      
      ):  this compound.[1]
      
    • Product (

      
      ):  Biaryl product (typically more polar due to extended conjugation or added functional groups).[1]
      
    • Baseline (

      
      ):  Palladium catalyst residues and boronic acids often stay at the baseline.
      

Troubleshooting Guide

IssueDiagnosisCorrective Action
Streaking / Tailing Interaction between Pyridine Nitrogen and Silica.[1]Add 1-2% Triethylamine (TEA) or Ammonia to the mobile phase.[1]
Spot Fading Volatility or Decomposition.[1]Iodine compounds can sublime.[1] Visualize immediately. Avoid excessive heating during drying.[1][7]
"Ghost" Spots Decomposition on Silica.3-Benzyloxy ether can cleave with strong acid traces.[1] Ensure solvents are acid-free.[1]
No Movement (

)
N-Oxide formation or Salt formation.[1]If the pyridine oxidizes to N-oxide, it becomes very polar.[1] Switch to DCM:MeOH (9:1) to move the spot.

References

  • Sigma-Aldrich. TLC Stains for Chemists - Pyridine Visualization.[1][3][8]Link

  • Thermo Fisher Scientific. Overview of Suzuki-Miyaura Cross-Coupling Reactions.Link

  • Chemistry LibreTexts. Thin Layer Chromatography: Visualization and Interpretation.Link

  • Advion. Suzuki Reaction Monitoring using TLC/CMS.Link

Sources

Troubleshooting & Optimization

Technical Support Center: Temperature Optimization for 3-Benzyloxy-5-iodopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-5-IODO-OPT Subject: Thermal Management in Cross-Coupling & Functionalization Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

The Thermal Landscape: Executive Summary

3-Benzyloxy-5-iodopyridine is a "privileged scaffold" in drug discovery, particularly for nicotinic acetylcholine receptor (nAChR) ligands. However, it presents a dichotomy in reactivity:

  • The C5-Iodine: Highly reactive for cross-coupling (Suzuki, Sonogashira) but prone to reductive deiodination at high temperatures.

  • The Pyridine Nitrogen: A Lewis base that can poison Palladium catalysts at low temperatures, requiring thermal energy to dissociate and allow the catalytic cycle to proceed.

  • The Benzyloxy Ether: Generally stable, but susceptible to cleavage under high-temperature acidic conditions.

The "Goldilocks" Zone: Most successful transformations occur between 60°C and 80°C . Deviating from this window requires specific compensatory adjustments (e.g., ligand switching or cryo-cooling).

Troubleshooting Guide (Q&A)

Scenario A: Suzuki-Miyaura Cross-Coupling

User Question: I am attempting a Suzuki coupling at 100°C in Toluene/Water. The reaction turns black immediately, and I see significant de-iodinated byproduct (3-benzyloxypyridine). What is happening?

Technical Diagnosis: You are experiencing Palladium Black precipitation coupled with Protodeiodination .

  • Cause: At 100°C, the oxidative addition of the C-I bond is fast, but the transmetallation step may be rate-limiting. The unstable Pd(II) species decomposes to Pd(0) aggregates (black precipitate). The high thermal energy also promotes homolytic cleavage of the weak C-I bond, leading to reduction (replacing I with H).

  • Solution:

    • Lower Temperature: Reduce to 60–75°C . The iodine handle is reactive enough to couple at this lower range.

    • Solvent Switch: Switch to Dioxane/Water (4:1) or DME/Water . These solvents coordinate better with Pd, stabilizing the catalyst at lower temperatures.

    • Base Selection: Use mild bases like

      
       or 
      
      
      
      rather than strong hydroxides, which can accelerate dehalogenation.
Scenario B: Sonogashira Coupling

User Question: I'm running a Sonogashira coupling at Room Temperature (RT). The reaction is extremely sluggish ( < 10% conversion after 24h). Should I heat it to reflux?

Technical Diagnosis: While iodopyridines are reactive, the 3-benzyloxy group is electron-donating, which slightly deactivates the ring toward oxidative addition compared to a simple iodopyridine. Furthermore, the pyridine nitrogen may be coordinating to the Copper (CuI) co-catalyst, sequestering it.

  • Solution:

    • Incremental Heating: Do not jump to reflux. Heat to 45–50°C . This is sufficient to break the N-Cu coordination without triggering alkyne polymerization (Glaser coupling).

    • Ligand Support: Ensure you are using a phosphine ligand (e.g.,

      
      ). Ligand-free conditions often fail with electron-rich pyridines at mild temperatures.
      
Scenario C: Lithiation / Halogen Exchange

User Question: I tried to lithiate this compound at -20°C to trap with an aldehyde, but I got a complex mixture of alkylated products and ring opening.

Technical Diagnosis: Lithium-Halogen Exchange on iodopyridines is extremely fast (diffusion controlled). At -20°C, the resulting lithio-species is unstable. It can undergo "scrambling" (deprotonating the benzyl group) or nucleophilic attack on the pyridine ring of unreacted starting material.

  • Solution:

    • Cryogenic Control: This reaction must be performed at -78°C (Acetone/Dry Ice) or lower.

    • Order of Addition: Add

      
      -BuLi to the pyridine very slowly. The exchange is exothermic; local heating at the injection tip can ruin the selectivity.
      

Experimental Protocols & Data

Table 1: Temperature Optimization Matrix
Reaction TypeTarget TempSolvent SystemCatalyst/ReagentCritical Failure Mode (Temp High)Critical Failure Mode (Temp Low)
Suzuki Coupling 60–80°CDioxane/H₂OPd(dppf)Cl₂Deiodination / Pd BlackCatalyst Poisoning (N-coordination)
Sonogashira 40–50°CTHF/Et₃NPdCl₂(PPh₃)₂/CuIAlkyne HomocouplingSequestration of Cu co-catalyst
Li-Exchange -78°CAnhydrous THFn-BuLi / t-BuLiRing Scrambling / Wurtz CouplingIncomplete Exchange (Rare)
Ether Synthesis 80°CDMFNaH / Benzyl AlcoholDecomposition of smIncomplete substitution
Protocol: Optimized Suzuki Coupling (Intermediate Scale)

Adapted from conditions for analogous 3-alkoxy-5-halopyridines [1, 2].

  • Setup: Charge a flask with this compound (1.0 equiv), Arylboronic acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio). Concentration: 0.1 M.

  • Catalyst: Add

    
     (3-5 mol%). Note: This bidentate ligand resists de-ligation better than 
    
    
    
    at elevated temps.
  • Thermal Cycle:

    • Ramp temperature to 70°C .

    • Hold for 4–6 hours.

    • Visual Check: Solution should remain dark orange/red. If it turns clear with black specs, the catalyst has died (temperature too high or O2 leak).

  • Workup: Cool to RT, dilute with EtOAc, wash with brine.

Visual Logic Pathways

Diagram 1: Reaction Optimization Decision Tree

This logic flow guides the user through temperature selection based on observed reaction behavior.

OptimizationLogic Start Start: this compound Reaction Type Select Reaction Type Start->Type Suzuki Suzuki Coupling Type->Suzuki Lithiation Li-Halogen Exchange Type->Lithiation CheckTemp Current Temp > 80°C? Suzuki->CheckTemp CheckCryo Temp > -70°C? Lithiation->CheckCryo Deiodination Risk: Protodeiodination (I -> H) CheckTemp->Deiodination Yes CheckColor Rxn Color: Black Precipitate? CheckTemp->CheckColor No Action1 LOWER Temp to 60-70°C Switch to Dioxane Deiodination->Action1 Poisoning Pd Aggregation CheckColor->Poisoning Yes Action2 Add Ligand (S-Phos or dppf) Maintain 60-70°C Poisoning->Action2 Scrambling Risk: Ring Alkylation Benzylic Deprotonation CheckCryo->Scrambling Yes Action3 COOL to -78°C Use t-BuLi Scrambling->Action3

Caption: Decision tree for troubleshooting temperature-dependent failures in coupling and exchange reactions.

Diagram 2: The "Goldilocks" Activation Energy

Visualizing why the specific temperature window is critical for the Pyridine-Pd cycle.

Mechanism Resting Pd(II) Pre-catalyst Active Active Pd(0) Resting->Active Reduction Coordination Pyridine-Pd Complex (Inactive/Poisoned) Active->Coordination Low Temp (<40°C) N-binding dominates OxAdd Oxidative Addition (Ar-Pd-I) Active->OxAdd 60-80°C Optimal Window Coordination->Active Heat (>50°C) Dissociation Product Coupled Product OxAdd->Product Transmetallation & Red. Elim.

Caption: Thermal activation is required to break the non-productive Pyridine-N-Palladium coordination bond.

References

  • BenchChem. (2025).[1] An In-depth Technical Guide to 5-(Benzyloxy)pyridin-3-amine: Discovery, Synthesis, and Characterization. (Describes the foundational synthesis of the benzyloxy-pyridine core at 80°C).

  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. (General protocols for Suzuki coupling involving heterocyclic halides).

  • Organic Chemistry Portal. (2021). Suzuki Coupling - Recent Literature.[2] (Modern catalyst systems for difficult substrates).

  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. (Discussion on Lewis base poisoning by pyridines and temperature management).

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for 3-(Benzyloxy)-5-bromopyridine.[3] (Physical properties and stability data).[4]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.[2][5][6] (Protocols regarding temperature and copper co-catalysis).

  • Snieckus, V., et al. (2015). Directed lithiation of simple aromatics and heterocycles.[7] ARKIVOC.[7] (Definitive guide on cryogenic requirements for lithiating pyridines).

Sources

Technical Support Center: Synthesis of Substituted Iodopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Troubleshooting & Methodologies Audience: Medicinal Chemists & Process Researchers

Introduction: The Iodopyridine Paradox

User Query: "Why is iodinating a pyridine ring so much harder than a benzene ring?"

Technical Insight: The pyridine ring is notoriously electron-deficient (


-deficient) due to the electronegative nitrogen atom, which sequesters electron density and renders the ring deactivated toward Electrophilic Aromatic Substitution (EAS). Furthermore, the nitrogen lone pair often coordinates with Lewis acid catalysts or electrophiles (like 

), forming a pyridinium salt that is even more deactivated (

times slower than benzene).

Conversely, while the ring is primed for Nucleophilic Aromatic Substitution (


), iodine is a poor nucleophile. Successful synthesis requires bypassing these intrinsic electronic barriers using three primary strategies: Activation  (for EAS), Exchange  (Finkelstein), or Directed Metalation  (DoM).
Strategic Decision Matrix

Before starting, select your workflow based on your available starting material.

SynthesisStrategy Start Starting Material Aminopyridine Aminopyridine (-NH2) Start->Aminopyridine Halopyridine Chloropyridine (-Cl, -Br) Start->Halopyridine Hydropyridine Pyridine-H (Unsubstituted) Start->Hydropyridine Sandmeyer Method A: Non-Aqueous Sandmeyer Aminopyridine->Sandmeyer Diazotization Finkelstein Method B: Cu-Cat Finkelstein Halopyridine->Finkelstein Halogen Exchange DoM Method C: Directed Ortho-Metalation Hydropyridine->DoM If Directing Group Present EAS Method D: Activated EAS (NIS/TFA) Hydropyridine->EAS If Activating Group (-OMe)

Figure 1: Decision tree for selecting the optimal iodination strategy based on substrate availability.

Module A: Electrophilic Iodination (The "Deactivated" Ring)

Applicability: Pyridines with electron-donating groups (EDGs) like -OMe, -NHAc.

Common Issue: "My reaction stalls at <10% conversion."

Root Cause: Standard


 is not electrophilic enough to overcome the pyridine deactivation. The formation of N-iodo complexes further inhibits the reaction.
Solution:  Use a "Superelectrophile" system. The combination of N-Iodosuccinimide (NIS)  and Trifluoroacetic Acid (TFA)  generates the highly reactive iodine trifluoroacetate species (

) in situ.[1]
Protocol: NIS/TFA Mediated Iodination
  • Setup: Dissolve the substituted pyridine (1.0 equiv) in Acetonitrile (MeCN).

  • Acidification: Add TFA (0.1 – 1.0 equiv). Note: For highly deactivated substrates, TFA can be used as the solvent.

  • Addition: Add NIS (1.1 – 1.5 equiv) in one portion.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.

  • Workup: Quench with saturated aqueous

    
     (sodium thiosulfate) to remove excess iodine (indicated by color change from purple/brown to yellow/clear). Extract with EtOAc.
    

Data: Solvent Effects on Regioselectivity

Solvent System Active Species Relative Rate Recommended For

| MeCN (Neutral) |


 (weak) | Slow | Highly activated pyridines |
| MeCN + TFA  | 

| Fast | Moderately deactivated pyridines | | Pure TFA |

(High Conc) | Very Fast | Sterically hindered substrates |
Module B: The Aromatic Finkelstein (Halogen Exchange)

Applicability: Converting available 2-chloro or 2-bromo pyridines to iodopyridines.

Common Issue: "The reaction reaches equilibrium but doesn't complete."

Root Cause: The Finkelstein reaction is an equilibrium process.[2] If you use a solvent where NaBr/NaCl is soluble, the reverse reaction occurs. Solution: Use the Klapars/Buchwald conditions . The key is using a solvent (1,4-Dioxane) where NaI is soluble, but the byproduct (NaCl/NaBr) precipitates out, driving the equilibrium forward via Le Chatelier's principle.

Protocol: Copper-Catalyzed Halogen Exchange
  • Reagents: Charge a flask with the bromopyridine (1.0 equiv), CuI (5 mol%) , and NaI (2.0 equiv) .

  • Ligand: Add trans-N,N'-dimethyl-1,2-cyclohexanediamine (10-20 mol%) . Crucial: This ligand stabilizes the Cu(I) species.

  • Solvent: Add anhydrous 1,4-Dioxane .

  • Conditions: Heat to 110°C for 12–24 hours under Argon/Nitrogen.

  • Troubleshooting: If conversion is low, ensure the NaI is dry (hygroscopic NaI introduces water which kills the catalyst).

Module C: The "Halogen Dance" (Directed Metalation)

Applicability: Synthesizing regioisomers that are impossible to access via direct substitution. Risk: Isomer scrambling (The "Dance").

Common Issue: "I targeted position 3, but the iodine ended up at position 4."

Root Cause: You triggered a Base-Catalyzed Halogen Dance (BCHD) . Upon lithiation, the kinetically formed anion (usually ortho to the directing group) can rearrange to a more thermodynamically stable position if the temperature is too high or the quench is too slow.

Technical Insight: The mechanism involves the lithiated species attacking a neutral aryl halide, forming a bridged intermediate, and transferring the halogen.[3]

HalogenDance Substrate 3-Halopyridine (Kinetic Precursor) Lithiated_Kinetic Kinetic Anion (Ortho-Lithiation) Substrate->Lithiated_Kinetic + LDA / -78°C Intermediate Bridged Halogen Intermediate Lithiated_Kinetic->Intermediate + Starting Material Lithiated_Thermo Thermodynamic Anion (More Stable) Intermediate->Lithiated_Thermo Anion Migration Product 4-Iodopyridine (Rearranged Product) Lithiated_Thermo->Product + I2 Quench

Figure 2: Mechanism of the Halogen Dance. The kinetic anion rearranges to the thermodynamic anion via a halogen-bridged intermediate.

Protocol: Controlling the Dance
  • To Prevent Scrambling:

    • Keep temperature strictly at -78°C .

    • Use LDA (Lithium Diisopropylamide) rather than n-BuLi to avoid nucleophilic attack on the ring.

    • Add the electrophile (

      
      ) immediately or use "in-situ" trapping if possible.
      
  • To Promote Scrambling (Intentional):

    • Allow the lithiated species to warm to -40°C or -20°C before quenching. This drives the equilibrium to the thermodynamic product (often the position adjacent to the most acidic proton).

Module D: Non-Aqueous Sandmeyer

Applicability: Converting aminopyridines when aqueous conditions cause tar/decomposition.

Common Issue: "My diazonium salt decomposed before I could add the iodide."

Solution: Avoid water entirely. Use tert-Butyl Nitrite (t-BuONO) and Diiodomethane (


)  or Iodine (

) in an organic solvent. This performs the diazotization and iodination in a single pot, often involving a radical mechanism that is cleaner than the ionic aqueous route.
Protocol: Radical Iododeamination
  • Mix: Dissolve aminopyridine (1.0 equiv) in anhydrous MeCN or THF.

  • Source: Add

    
     (3-5 equiv) or 
    
    
    
    (1.0 equiv).
  • Initiate: Dropwise addition of t-BuONO (1.5 equiv) at RT or 60°C (substrate dependent).

  • Observation: Evolution of

    
     gas indicates reaction progress.
    
  • Safety: Perform in a well-ventilated fume hood; alkyl nitrites are potent vasodilators.

References
  • Klapars, A., & Buchwald, S. L. (2002).[4] Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society.[4]

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[5] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid.[1][5] Tetrahedron Letters.

  • Schlosser, M. (2005). The "Halogen Dance" – A versatile tool in organic synthesis.[6] Angewandte Chemie International Edition.

  • Bunnett, J. F. (1992). The mechanism of the "halogen dance" (base-catalyzed halogen migration).[3][7] Accounts of Chemical Research.

  • Doyle, M. P., et al. (1977). Alkyl Nitrite-Metal Halide Deamination Reactions. Journal of Organic Chemistry.

Sources

preventing de-iodination of 3-Benzyloxy-5-iodopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing De-iodination & Handling Protocols

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[1]

Introduction: The Stability Paradox

3-Benzyloxy-5-iodopyridine is a high-value scaffold because it offers two distinct vectors for diversification: the electrophilic C-I bond (C5) and the protected phenol (C3).[1] However, the iodine atom at C5 is electronically activated by the pyridine nitrogen, making it highly susceptible to protodeiodination (replacement of Iodine with Hydrogen) during metal-catalyzed cross-couplings and reductive cleavage during benzyl deprotection.

This guide provides field-proven protocols to isolate these reactivities, ensuring you retain the iodine when you need it and remove the benzyl group without touching the halogen.

Module 1: Preventing Protodeiodination in Cross-Coupling

User Question: “I am attempting a Suzuki coupling at C5, but I see significant amounts of the de-iodinated byproduct (3-benzyloxypyridine). How do I stop this?”

Root Cause Analysis

Protodeiodination typically occurs via a Palladium-Hydride (Pd-H) species.[1] This species is often generated through


-hydride elimination from the base (if alkoxides are used) or the solvent (if alcohols are used). Since the oxidative addition of C-I is fast, the resulting aryl-Pd-I species is vulnerable to reduction if transmetallation is slow.
Troubleshooting Protocol
ParameterAvoid (High Risk) Recommended (Safe) Mechanistic Rationale
Base NaOEt, KOtBu, iPrOH-based basesK₃PO₄, Cs₂CO₃, KF Alkoxides with

-hydrogens are the primary source of Pd-H species.[1] Inorganic bases eliminate this pathway.[1]
Solvent Ethanol, Methanol, IsopropanolDioxane, Toluene, DMF Protic solvents facilitate proton transfer to the Pd-aryl complex.
Catalyst Pd(PPh₃)₄ (Slow turnover)Pd(dppf)Cl₂, XPhos-Pd-G2 Faster transmetallation rates outcompete the side reaction.[1] Bidentate ligands (dppf) stabilize the Pd center.
Temp >100°C60°C – 80°C Higher temperatures accelerate the reduction pathway more than the coupling pathway.
Optimized Suzuki Coupling Workflow
  • Solvent Prep: Use anhydrous 1,4-dioxane.[1] Degas by sparging with Argon for 15 mins (oxygen promotes homocoupling and catalyst decomposition).[1]

  • Base: Use K₃PO₄ (3.0 equiv) suspended in the organic solvent or as a minimal aqueous solution (degassed).[1]

  • Catalyst: Use Pd(dppf)Cl₂[1]·DCM (3-5 mol%) .[1]

  • Stoichiometry: Use a slight excess of boronic acid (1.2–1.5 equiv) to ensure transmetallation is rapid.[1]

Module 2: Selective Debenzylation (Retaining the Iodine)

User Question: “I need to remove the benzyl group to get the free phenol, but H₂/Pd/C strips the iodine immediately. What is the alternative?”

The Solution: Lewis Acid-Mediated Cleavage

You cannot use catalytic hydrogenation (H₂/Pd) or dissolving metal reductions (Na/NH₃) as both will cleave the C-I bond. The industry-standard method for this specific chemoselectivity is Boron Trichloride (BCl₃) with Pentamethylbenzene .[1]

Protocol: BCl₃ Mediated Deprotection

Reference: Okano, K. et al. Synlett 2008.[2][3][4]

Reagents:

  • Substrate: this compound[1]

  • Reagent: 1M BCl₃ in DCM (2.0 equiv)[1]

  • Scavenger: Pentamethylbenzene (3.0 equiv)[1]

  • Solvent: Anhydrous DCM[1]

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and cool to -78°C under N₂.

  • Addition: Dissolve the substrate and Pentamethylbenzene in DCM. Add BCl₃ dropwise.[1]

    • Note: Pentamethylbenzene acts as a "cation scavenger" to trap the benzyl cation, preventing it from re-attaching to the pyridine ring (Friedel-Crafts alkylation).

  • Reaction: Stir at -78°C for 1–2 hours. Monitor by TLC (quench a small aliquot with MeOH).

  • Quench: Add MeOH slowly at -78°C. The reaction is exothermic.

  • Workup: Dilute with water, extract with DCM. The iodine will remain intact.[5]

Module 3: Lithium-Halogen Exchange (C5 Functionalization)

User Question: “Can I lithiate the C5 position to react with an aldehyde without scrambling the ring?”

The "Cryogenic" Rule

Iodine undergoes Lithium-Halogen exchange (Li-I) extremely fast, much faster than bromine.[1] However, the resulting 3-pyridyl lithium is unstable above -60°C and can attack unreacted starting material.[1]

Critical Parameters:

  • Temperature: Must be -78°C (Dry ice/Acetone).

  • Solvent: Toluene/THF (4:1).[1] Pure THF can sometimes promote aggregation that slows the exchange, while Toluene helps solubility.

  • Reagent: n-BuLi (1.05 equiv).[1] Do not use t-BuLi unless necessary, as it is too aggressive.[1]

Experimental Workflow (Graphviz):

G Start Start: this compound Decision Goal: Functionalize C5 or C3? Start->Decision C5_Path Target: C5 Modification (Suzuki/Lithiation) Decision->C5_Path C5 (Iodine) C3_Path Target: C3 Deprotection (Free Phenol) Decision->C3_Path C3 (Benzyl) Suzuki Suzuki Coupling Use Inorganic Base (K3PO4) Avoid Alcohols C5_Path->Suzuki Lithiation Li-Halogen Exchange Temp: -78°C Solvent: Toluene/THF C5_Path->Lithiation Avoid_H2 CRITICAL: Avoid H2/Pd/C (Will remove Iodine) C3_Path->Avoid_H2 BCl3_Method Use BCl3 + Pentamethylbenzene Temp: -78°C Retains Iodine Avoid_H2->BCl3_Method

Figure 1: Decision tree for functionalizing this compound without losing the halogen.

References

  • Selective Debenzylation (BCl3 Method): Okano, K., Okuyama, K., Fukuyama, T., & Tokuyama, H. (2008).[1][2][3] Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger.[4][6] Synlett, 2008(13), 1977-1980.[1][4]

  • Mechanisms of Protodeiodination: Carrow, B. P., & Hartwig, J. F. (2011).[1] Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119.

  • Lithium-Halogen Exchange Kinetics: Bailey, W. F., & Patricia, J. J. (1988).[1] The mechanism of the lithium-halogen interchange reaction: A review of the literature. Journal of Organometallic Chemistry, 352(1-2), 1-46.[1] [1]

Sources

Technical Support Center: A Researcher's Guide to Increasing the Purity of 3-Benzyloxy-5-iodopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into the purification of 3-Benzyloxy-5-iodopyridine, a critical intermediate in various synthetic applications. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your purification process effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to address the specific challenges you may encounter during the purification of this compound.

Q1: I've just completed the synthesis of this compound. What are the likely impurities I'm dealing with?

Understanding the potential impurities is the first step toward devising an effective purification strategy. The impurity profile is intrinsically linked to the synthetic route employed. A common synthesis involves the reaction of a substituted bromopyridine with benzyl alcohol.[1]

Common Impurities Include:

  • Unreacted Starting Materials: This can include the precursor, such as 3-amino-5-bromopyridine or 3-hydroxy-5-iodopyridine, and benzyl alcohol.[1]

  • Over-halogenated Byproducts: In syntheses involving halogenation, it's possible to form di-iodinated or bromo-iodo species, which can be difficult to separate due to similar polarities.[2]

  • De-benzylated Product: The benzyloxy group can be cleaved under certain conditions, leading to the formation of 3-hydroxy-5-iodopyridine.

  • Residual Catalysts and Reagents: Depending on the synthesis, residual catalysts (like copper salts in Finkelstein reactions) or bases (like sodium hydride) can contaminate the crude product.[1][3]

  • Solvent Residues: High-boiling point solvents used in the reaction, such as DMF or DMSO, can be challenging to remove completely.[4]

  • Degradation Products: Iodinated compounds can be sensitive to light and heat, potentially leading to the formation of colored impurities due to the liberation of free iodine (I₂).[5]

Q2: How can I effectively assess the purity of my crude product before and after purification?

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for assessing the purity of your compound and for monitoring the progress of purification.[6][7]

  • Sample Preparation: Prepare a dilute solution of your crude product (approx. 1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

  • Spotting: Using a capillary tube, carefully spot a small amount of your solution onto the baseline of a silica gel TLC plate.[6] Also, spot the starting materials as references if they are available.

  • Development: Place the TLC plate in a developing chamber containing a suitable eluent system (see Table 1). Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate by capillary action until it is about 1 cm from the top.[6]

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. After the solvent has evaporated, visualize the spots.

    • UV Light: Since the pyridine ring is aromatic, the compound should be visible under short-wave (254 nm) UV light.[8] Circle the observed spots with a pencil.

    • Iodine Staining: Place the plate in a chamber containing a few crystals of iodine. Many organic compounds will develop a temporary yellow-brown color.[6][8] This can help visualize UV-inactive impurities.

A pure compound should ideally show a single spot on the TLC plate. The presence of multiple spots indicates impurities.

Eluent System (v/v) Typical Rf Range Notes
Hexane / Ethyl Acetate (4:1)0.3 - 0.5A good starting point for many pyridine derivatives. Adjust the ratio for optimal separation.
Dichloromethane / Methanol (98:2)0.4 - 0.6Useful if the compound is more polar.
Toluene / Acetone (9:1)0.3 - 0.5Provides different selectivity compared to ester-based systems.
Table 1: Recommended Solvent Systems for TLC Analysis of this compound.
Q3: My crude product is a solid. Should I use recrystallization to purify it?

Yes, recrystallization is a powerful and economical method for purifying crystalline solids, especially on a larger scale.[9][10] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[11]

  • Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[11] Good candidates include ethanol/water mixtures, isopropanol, or ethyl acetate/hexane mixtures.[10]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves completely.[12]

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts) or if you've used decolorizing carbon, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[9]

  • Isolation: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Problem Potential Cause Troubleshooting Solution
No crystals form upon cooling.Too much solvent was used; the compound is too soluble in the chosen solvent.Boil off some of the solvent to concentrate the solution. If crystals still don't form, try a different solvent system.
Oiling out (product separates as a liquid).The boiling point of the solvent is higher than the melting point of the solute; the solution is too supersaturated.Reheat the solution to dissolve the oil, add a slightly larger volume of hot solvent, and allow it to cool more slowly.
Low recovery of the product.The compound has significant solubility in the cold solvent; premature crystallization during hot filtration.Ensure the solution is thoroughly cooled in an ice bath before filtration. For hot filtration, use a pre-heated funnel and flask.
Table 2: Troubleshooting Recrystallization of this compound.
Q4: When is column chromatography the better choice for purification?

Column chromatography is the preferred method when dealing with:

  • Impurities that have very similar solubility profiles to the product, making recrystallization ineffective.[13]

  • Non-crystalline (oily or waxy) crude products.

  • Small-scale purifications where material loss during recrystallization is a concern.

The technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase.[14]

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a glass column and allow it to settle into a packed bed.[15]

  • Sample Loading: Dissolve the crude product in a minimal amount of solvent. For better resolution, it's ideal to pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.[14]

  • Elution: Begin eluting with a low-polarity mobile phase (see Table 3). Gradually increase the polarity of the mobile phase to elute the compounds from the column. The less polar compounds will elute first, followed by the more polar ones.

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.[1]

Eluent System (Gradient) Stationary Phase Notes
Ethyl Acetate in Hexanes (e.g., 5% to 30%)Silica GelA standard system effective for a wide range of polarities.[1][5]
Ethyl Acetate in Dichloromethane (e.g., 2% to 20%)Silica GelOffers different selectivity and can be useful for separating closely related impurities.
Methanol in Dichloromethane (e.g., 0.5% to 5%)Silica GelFor more polar impurities that are not eluting with less polar systems.
Table 3: Recommended Solvent Systems for Column Chromatography.
Q5: My purified this compound is still colored (yellow/brown). What causes this and how can I decolorize it?

A persistent yellow or brown color is often due to trace amounts of elemental iodine (I₂), which can form from the degradation of the iodopyridine, especially upon exposure to light or residual acid.[5]

Troubleshooting Steps:

  • Aqueous Wash with a Reducing Agent: Before final isolation, wash the organic solution of your product with a dilute aqueous solution of a mild reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[5] This will reduce the colored I₂ to colorless iodide (I⁻), which will be removed into the aqueous layer.

  • Activated Charcoal Treatment: If the color persists after washing, it may be due to other colored, high-molecular-weight byproducts. These can often be removed by treatment with activated charcoal during recrystallization.[16][17]

    • Protocol: Add a very small amount of activated charcoal (typically 1-2% by weight of your compound) to the hot, dissolved solution before the hot filtration step in your recrystallization protocol. The charcoal will adsorb the colored impurities.

    • Caution: Using too much charcoal can lead to significant loss of your desired product.[17]

Q6: I'm observing degradation of my compound on the silica gel column. What are my options?

Standard silica gel is slightly acidic and can cause the degradation of sensitive compounds.[5] Pyridine derivatives, being basic, can also interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing and potential degradation.[18]

Troubleshooting Steps:

  • Neutralize the Silica Gel: Before packing the column, wash the silica gel with a solution containing a small amount of a tertiary amine, like triethylamine (TEA), in the eluent (e.g., 1% TEA in hexane/ethyl acetate).[5][18] This deactivates the acidic sites and can significantly improve the chromatography of basic compounds.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.

  • Minimize Contact Time: Use flash chromatography (applying pressure to speed up the elution) to minimize the time your compound spends on the column.[5]

Visualization of Workflows

The following diagrams illustrate the decision-making process for purifying this compound.

G cluster_start Start: Crude Product cluster_analysis Purity Assessment cluster_purification Primary Purification cluster_final Final Product Crude Crude this compound TLC Perform TLC Analysis [15, 25] Crude->TLC Recrystallization Recrystallization [7, 11] TLC->Recrystallization If Crystalline Solid & Purity >90% Chromatography Column Chromatography [8, 13] TLC->Chromatography If Oily/Waxy or Complex Mixture Pure Pure Product (>98%) Recrystallization->Pure Chromatography->Pure G cluster_start Problem Identification cluster_check Impurity Analysis cluster_solution Troubleshooting Actions Start TLC Shows Multiple Spots After Initial Purification CheckPolarity Are impurities more or less polar than the product? Start->CheckPolarity CheckColor Is the product colored (yellow/brown)? [12] Start->CheckColor ReChromatograph Re-purify via Chromatography with optimized eluent system [10] CheckPolarity->ReChromatograph Close Rf values ReCrystallize Re-crystallize from a different solvent system [7] CheckPolarity->ReCrystallize Different polarity Wash Aqueous wash with Na₂S₂O₃ solution [12] CheckColor->Wash Yes Charcoal Recrystallize with activated charcoal [20] Wash->Charcoal Color persists

Caption: Troubleshooting Guide for Low Purity Post-Purification.

References
  • Google Patents. (n.d.). CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.
  • Unknown Author. (n.d.). 3,4-Dihexyloxybenzaldehyde (2a). Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • Li, X., et al. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Statistical Computing. Retrieved from [Link]

  • All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid [Video]. YouTube. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Benzyloxy)-5-bromopyridine. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Professor Dave Explains. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.
  • Google Patents. (n.d.). CN102675075B - Preparation method of 3, 5-resacetophenone.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • John, et al. (2022). An overview on characterization of impurities and degradation products in drug substance and drug products. World Journal of Pharmaceutical Research, 11(9), 622-643.
  • MDPI. (n.d.). Removal of Pyridine from Aqueous Solutions Using Lignite, Coking Coal, and Anthracite: Adsorption Kinetics. Retrieved from [Link]

  • Unknown Author. (2020). Thin Layer Chromatography. Retrieved from [Link]

  • ResearchGate. (2021). Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents. Retrieved from [Link]

  • IIP Series. (n.d.). An evaluation of thin layer chromatography as a biotechnology tool for the isolation of bioactive compounds. Retrieved from [Link]

  • PubMed. (n.d.). Stability of the X-ray Contrast Agent iodixanol=3,3',5,5'-tetrakis(2,3-dihydroxypropylcarbamoyl)- 2,2',4,4',6, 6'-hexaiodo-N,N'-(2-hydroxypropane-1,3-diyl)-diacetanili De. Retrieved from [Link]

  • Choma, I. M., & Grzelak, E. M. (2011). Bioautography detection in thin-layer chromatography.

Sources

avoiding over-bromination in halopyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced heterocyclic chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the selective bromination of pyridine and its derivatives. Over-bromination is a common and frustrating side reaction that can significantly lower the yield of the desired monobrominated product and complicate purification.

This document moves beyond standard textbook procedures to provide field-proven insights and troubleshooting strategies in a direct question-and-answer format. We will explore the mechanistic underpinnings of pyridine reactivity and offer practical, step-by-step solutions to achieve high selectivity in your halogenation reactions.

Frequently Asked Questions (FAQs): The Fundamentals of Pyridine Bromination

Before diving into troubleshooting, let's establish a firm understanding of the system's inherent chemical principles.

Question: Why is the selective bromination of pyridine so challenging?

Answer: The difficulty lies in the intrinsic electronic nature of the pyridine ring. The nitrogen atom is highly electronegative, exerting a strong electron-withdrawing effect (an inductive, or -I, effect) across the entire ring. This makes the pyridine nucleus significantly less nucleophilic than benzene, and thus, much less reactive towards electrophilic aromatic substitution (EAS).[1][2] Consequently, forcing conditions such as high temperatures and highly acidic media (e.g., oleum or fuming sulfuric acid) are often required to achieve any reaction at all.[3][4][5] These same harsh conditions can easily overcome the deactivating effect of the first bromine atom added, leading to subsequent, often uncontrolled, polybromination.

Question: What is the mechanism of electrophilic bromination on pyridine, and why does it favor the 3-position?

Answer: The reaction proceeds via a standard electrophilic aromatic substitution (EAS) mechanism. An electrophilic bromine species (Br⁺), often generated from Br₂ with a Lewis or Brønsted acid, is attacked by the π-system of the pyridine ring. This forms a positively charged intermediate known as a sigma complex or arenium ion.

The regioselectivity is determined by the stability of this intermediate.

  • Attack at C3 (meta-position): The positive charge is delocalized over three carbon atoms (C2, C4, C6). The nitrogen atom does not bear the positive charge in any of the resonance structures.

  • Attack at C2 or C4 (ortho- or para-positions): The positive charge is also delocalized, but one of the resonance contributors places the positive charge directly on the electronegative nitrogen atom. This is a highly unstable and energetically unfavorable state.

Therefore, the reaction proceeds through the more stable C3-attack intermediate, leading to the formation of 3-bromopyridine as the kinetically and thermodynamically favored product under standard EAS conditions.[6][7]


// Nodes Pyridine [label="Pyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; Eplus [label="Br⁺", shape=plaintext, fontcolor="#EA4335"];

C3_Intermediate [label="C3 Sigma Complex\n(More Stable)", fillcolor="#E6F4EA", fontcolor="#202124"]; C4_Intermediate [label="C4 Sigma Complex\n(Less Stable)", fillcolor="#FCE8E6", fontcolor="#202124"]; C2_Intermediate [label="C2 Sigma Complex\n(Less Stable)", fillcolor="#FCE8E6", fontcolor="#202124"];

Product_3Br [label="3-Bromopyridine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product_4Br [label="4-Bromopyridine\n(Minor/Disfavored)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Product_2Br [label="2-Bromopyridine\n(Minor/Disfavored)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Relationships Pyridine -> C3_Intermediate [label=" C3 Attack", color="#34A853"]; Pyridine -> C4_Intermediate [label=" C4 Attack", color="#EA4335", style=dashed]; Pyridine -> C2_Intermediate [label=" C2 Attack", color="#EA4335", style=dashed];

Eplus -> Pyridine [style=invis];

C3_Intermediate -> Product_3Br [label=" -H⁺", color="#34A853"]; C4_Intermediate -> Product_4Br [label=" -H⁺", color="#EA4335", style=dashed]; C2_Intermediate -> Product_2Br [label=" -H⁺", color="#EA4335", style=dashed];

// Rank alignment {rank=same; C3_Intermediate; C4_Intermediate; C2_Intermediate;} {rank=same; Product_3Br; Product_4Br; Product_2Br;} }

EAS mechanism on pyridine showing C3-attack preference.


Troubleshooting Guide: Common Issues & Solutions

Problem 1: My reaction is producing a mixture of mono-, di-, and even tri-brominated products. How can I improve selectivity for the monobrominated species?

Answer: This is the most common issue in pyridine bromination and typically stems from reaction conditions that are too harsh or improperly controlled. The key is to manage the reactivity of the system precisely.

  • Causality: The first bromination deactivates the ring further, making a second substitution more difficult. However, if your reaction conditions (high temperature, excess brominating agent) are severe enough to overcome the initial activation barrier, they will certainly be severe enough to overcome the second, slightly higher barrier, leading to polybromination.

  • Solutions & Key Parameters to Control:

    • Stoichiometry of the Brominating Agent: This is the most critical factor. Using a large excess of the brominating agent is a primary cause of over-bromination.

      • Action: Begin by using a slight sub-stoichiometric amount of the brominating agent (e.g., 0.95 equivalents). If conversion is incomplete, slowly increase to 1.0-1.1 equivalents. It is often better to accept a lower conversion and recover unreacted starting material than to deal with a complex mixture of over-brominated products. A patent suggests using the brominating agent at less than 1 equivalent to avoid side products.[8]

    • Temperature Control: Electrophilic brominations are exothermic. Poor temperature control can lead to localized heating, accelerating the reaction rate and promoting secondary bromination events.

      • Action: Maintain a stable, low temperature throughout the addition of the brominating agent. Start at a low temperature (e.g., 0 °C or even -20 °C) and allow the reaction to slowly warm to room temperature only if necessary.[6][9]

    • Rate of Addition: Adding the brominating agent too quickly can create high local concentrations, increasing the likelihood of multiple substitution events on a single molecule before the reagent has dispersed.

      • Action: Add the brominating agent dropwise as a solution over an extended period (e.g., 1-2 hours) with vigorous stirring to ensure rapid mixing and heat dissipation.

ParameterRecommendation for MonoselectivityRationale
Brominating Agent Use 0.95 - 1.1 equivalents.Minimizes the availability of the electrophile for secondary reactions.[8]
Temperature Maintain low temperature (e.g., 0 °C).Reduces reaction rate, allowing for greater kinetic control and selectivity.[6]
Addition Rate Slow, dropwise addition of reagent.Prevents localized high concentrations of the brominating agent.
Reaction Time Monitor by TLC/LCMS and quench promptly.Prevents the slow formation of poly-brominated products after the starting material is consumed.

Problem 2: I am working with an activated pyridine (e.g., aminopyridine, hydroxypyridine), and my reaction is uncontrollable, yielding a dark, complex mixture.

Answer: Electron-donating groups (EDGs) like amino (-NH₂) or alkoxy (-OR) groups strongly activate the pyridine ring towards EAS, making it highly susceptible to over-bromination and oxidation. Using powerful brominating agents like elemental bromine (Br₂) is often too aggressive for these sensitive substrates.

  • Causality: The EDG increases the electron density of the pyridine ring, dramatically lowering the activation energy for bromination. The reaction can become too fast to control, and the activated ring is also more prone to oxidation by the brominating agent, leading to decomposition.

  • Solutions:

    • Switch to a Milder Brominating Agent: The choice of reagent is paramount. Milder, solid N-halo-succinimide reagents provide a low, steady concentration of the electrophilic halogen, taming the reactivity.

      • Action: Replace Br₂ with N-Bromosuccinimide (NBS). For even more control, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can be used.[8][10]

    • Protect the Activating Group: An amino group can be temporarily protected as an amide (e.g., acetyl). This moderates its activating effect, allowing for more controlled bromination. The protecting group can be removed in a subsequent step.

Brominating AgentRelative ReactivityBest For
Br₂ in Oleum/H₂SO₄Very HighUnactivated or deactivated pyridines.[3]
Br₂ in Acetic AcidHighModerately deactivated pyridines.
N-Bromosuccinimide (NBS)ModerateActivated to moderately deactivated pyridines.[10]
DBDMHModerate-LowHighly activated or sensitive pyridines.[8]

Problem 3: My synthesis requires a 2-bromo or 4-bromopyridine, but my electrophilic substitution reaction only yields the 3-bromo isomer.

Answer: As discussed in the FAQs, direct electrophilic attack on the C2 and C4 positions is electronically disfavored. To achieve this regioselectivity, a strategic modification of the pyridine ring is necessary to reverse its inherent reactivity. This concept is sometimes referred to as "Umpolung."[4]

  • Solution: The Pyridine N-Oxide Strategy: This is the most common and effective method for directing electrophiles to the C4 (and to a lesser extent, C2) position.[11][12]

    • Step 1: N-Oxide Formation: The pyridine nitrogen is oxidized (e.g., with m-CPBA or H₂O₂) to form the pyridine N-oxide. This has two crucial effects:

      • The N-oxide group is strongly activating via resonance, donating electron density specifically to the C2 and C4 positions.

      • The positive charge on the nitrogen inductively deactivates the ring, preventing runaway reactions.

    • Step 2: Bromination: The activated N-oxide is now treated with a brominating agent. Bromination occurs preferentially at the electron-rich C4 position.

    • Step 3: Deoxygenation: The N-oxide is reduced back to the pyridine (e.g., using PCl₃, PBr₃, or catalytic hydrogenation), yielding the desired 4-bromopyridine.


// Nodes Start [label="Pyridine Substrate", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Step 1: Oxidation\n(e.g., m-CPBA)", fillcolor="#FBBC05", fontcolor="#202124"]; N_Oxide [label="Pyridine N-Oxide\n(C4-Activated)", fillcolor="#E6F4EA", fontcolor="#202124"]; Step2 [label="Step 2: Bromination\n(e.g., Br₂/AcOH)", fillcolor="#FBBC05", fontcolor="#202124"]; Bromo_N_Oxide [label="4-Bromo Pyridine N-Oxide", fillcolor="#E6F4EA", fontcolor="#202124"]; Step3 [label="Step 3: Deoxygenation\n(e.g., PCl₃)", fillcolor="#FBBC05", fontcolor="#202124"]; FinalProduct [label="4-Bromopyridine", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Workflow Start -> Step1; Step1 -> N_Oxide; N_Oxide -> Step2; Step2 -> Bromo_N_Oxide; Bromo_N_Oxide -> Step3; Step3 -> FinalProduct; }

Workflow for C4-bromination via the N-Oxide strategy.


Validated Experimental Protocols

The following protocols are provided as robust starting points. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Selective Monobromination of 2-Aminopyridine at C5

This protocol demonstrates the use of a mild brominating agent (NBS) with an activated pyridine. The amino group directs the bromination to the C5 position.

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-aminopyridine (5.0 g, 53.1 mmol) and acetonitrile (100 mL).

  • Cooling: Cool the resulting solution to 0 °C in an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (9.9 g, 55.8 mmol, 1.05 eq) in acetonitrile (50 mL). Add this solution to the stirred 2-aminopyridine solution dropwise via an addition funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (50 mL). Concentrate the mixture in vacuo to remove the acetonitrile.

  • Extraction: Add ethyl acetate (100 mL) and water (50 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure 5-bromo-2-aminopyridine.

Protocol 2: Selective C4-Bromination of Pyridine via the N-Oxide Strategy

This protocol illustrates the strategic approach to override the natural C3 selectivity.

Part A: Synthesis of Pyridine N-Oxide

  • Setup: In a 500 mL flask, dissolve pyridine (20.0 g, 253 mmol) in glacial acetic acid (150 mL).

  • Reagent Addition: While stirring, slowly add 35% aqueous hydrogen peroxide (H₂O₂) (30 mL, 340 mmol, 1.3 eq).

  • Reaction: Heat the mixture to 70-80 °C and maintain for 4 hours. Monitor for the disappearance of pyridine by TLC.

  • Workup: Cool the reaction to room temperature. Carefully remove the excess acetic acid and water under reduced pressure (this can be challenging; a rotary evaporator with a robust vacuum pump is recommended). The resulting residue is crude pyridine N-oxide, which can often be used directly in the next step.

Part B: Bromination of Pyridine N-Oxide

  • Setup: To the crude pyridine N-oxide, add 100 mL of fuming sulfuric acid (20% SO₃). Cool the mixture to 0 °C.

  • Reagent Addition: Add elemental bromine (Br₂) (14.0 mL, 272 mmol, 1.08 eq) dropwise, keeping the temperature below 10 °C.

  • Reaction: After addition, slowly heat the reaction to 100 °C and maintain for 2 hours.

  • Workup: Cool the reaction mixture to room temperature and pour it carefully onto 500 g of crushed ice. Cautiously neutralize the solution with a saturated sodium hydroxide (NaOH) solution until it is basic (pH > 8), ensuring the temperature is managed with an ice bath.

  • Extraction & Deoxygenation (Combined): The resulting 4-bromopyridine N-oxide is often directly reduced. Extract the aqueous mixture with chloroform (3 x 150 mL). Combine the organic layers and add phosphorus trichloride (PCl₃) (15 mL, 172 mmol) dropwise while cooling in an ice bath. Stir at room temperature for 1 hour.

  • Final Workup: Carefully wash the chloroform solution with saturated sodium bicarbonate (NaHCO₃) solution, then with brine. Dry over Na₂SO₄, filter, and concentrate. Purify the crude product by distillation or column chromatography to obtain 4-bromopyridine.


// Nodes Start [label="Problem:\nOver-bromination Observed", shape=ellipse, fillcolor="#FCE8E6", fontcolor="#202124"]; Check_Stoich [label="Is Brominating Agent\n≤ 1.1 equivalents?", shape=diamond, fillcolor="#FEF7E0", fontcolor="#202124"]; Adjust_Stoich [label="Action: Reduce Agent\nto 0.95-1.05 eq.", fillcolor="#E6F4EA", fontcolor="#202124"]; Check_Temp [label="Is Reaction Cooled?\n(e.g., 0 °C)", shape=diamond, fillcolor="#FEF7E0", fontcolor="#202124"]; Adjust_Temp [label="Action: Lower Temperature\n& Add Reagent Slowly", fillcolor="#E6F4EA", fontcolor="#202124"]; Check_Substrate [label="Is Substrate Highly Activated?\n(e.g., -NH₂, -OR)", shape=diamond, fillcolor="#FEF7E0", fontcolor="#202124"]; Change_Reagent [label="Action: Switch to Milder Agent\n(NBS, DBDMH)", fillcolor="#E6F4EA", fontcolor="#202124"]; Success [label="Success:\nSelective Monobromination", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Workflow Start -> Check_Stoich; Check_Stoich -> Adjust_Stoich [label="No"]; Adjust_Stoich -> Check_Temp; Check_Stoich -> Check_Temp [label="Yes"]; Check_Temp -> Adjust_Temp [label="No"]; Adjust_Temp -> Check_Substrate; Check_Temp -> Check_Substrate [label="Yes"]; Check_Substrate -> Change_Reagent [label="Yes"]; Change_Reagent -> Success; Check_Substrate -> Success [label="No"]; }

Decision workflow for troubleshooting over-bromination.


References

  • Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage. Chempanda. Retrieved February 2, 2026, from [Link]

  • Joule, J. A., & Mills, K. (n.d.). Pyridine Chemistry. Retrieved February 2, 2026, from [Link]

  • Dunn, G. E., & Blackburn, B. J. (1974). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Canadian Journal of Chemistry, 52(14), 2552-2559. [Link]

  • Chemistry Learning. (2024, November 18). Bromination of Pyrrole and Pyridine. YouTube. Retrieved February 2, 2026, from [Link]

  • Boyle, B. T., Levy, J. N., de Lescure, L., Paton, R. S., & McNally, A. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]

  • Purins, M. (2025, November 28). Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing. ACS. Retrieved February 2, 2026, from [Link]

  • Smalley, A. P., & Bio, M. M. (2021). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society, 143(35), 14318–14325. [Link]

  • Wang, D., et al. (2023). meta‐Selective C−H Functionalization of Pyridines. Angewandte Chemie International Edition, 62(18), e202302941. [Link]

  • Chegg. (2020, November 20). Solved: Pyridine can be brominated at high temperature. Retrieved February 2, 2026, from [Link]

  • Chen, C., et al. (2022). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 18, 1021–1043. [Link]

  • ResearchGate. (2012, October 3). How to carry out bromination of pyridine at 2- or 4- positions? Retrieved February 2, 2026, from [Link]

  • de Lescure, L., et al. (n.d.). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. ACS. Retrieved February 2, 2026, from [Link]

  • Bayer Aktiengesellschaft. (2019). Bromination of pyridine derivatives. (WO2019145177A1).
  • Wang, F., et al. (2021). Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions. The Journal of Organic Chemistry, 86(13), 9173–9182. [Link]

  • Dunn, G. E., & Blackburn, B. J. (1974). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. ResearchGate. [Link]

  • Dunn, G. E., & Blackburn, B. J. (1974). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Canadian Journal of Chemistry, 52(14), 2552-2559. [Link]

  • Al-Zaydi, K. M. (2009). Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. Molecules, 14(7), 2736–2746. [Link]

  • OChemOnline. (2022, December 24). Preparation of Pyridines, Part 2: By Halogenation and Nitration. YouTube. [Link]

  • Mirzaei, Y. R., & Zenouz, A. M. (1997). SELECTIVE MONO BROMINATION OF 1,4-DIHYDROPYRIDINES. Iranian Journal of Chemistry and Chemical Engineering, 16(1). [Link]

  • ResearchGate. (2015). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Retrieved February 2, 2026, from [Link]

  • Wang, F., et al. (2021). Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions. The Journal of Organic Chemistry, 86(13), 9173–9182. [Link]

  • OChemOnline. (2022, December 24). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. YouTube. [Link]

  • ResearchGate. (2022). Chlorination and bromination of pyridine. Retrieved February 2, 2026, from [Link]

  • Baran, P. (n.d.). Haloselectivity of Heterocycles. Baran Lab, Scripps Research. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2022). C-H Functionalization of Pyridines. Retrieved February 2, 2026, from [Link]

  • Li, Y., et al. (2024). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry, 89(2), 1269–1277. [Link]

  • Al-Zaydi, K. M. (2009). Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. Molecules, 14(7), 2736–2746. [Link]

  • Kumar, A., & Kumar, V. (2022). C–H Functionalization of Pyridines. Royal Society of Chemistry. Retrieved February 2, 2026, from [Link]

  • Chegg. (n.d.). Solved: Pyridine can be brominated at high temperature. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2010). On the bromination of pyridine in the gaseous phase at elevated temperatures. A new method for the preparation of 2-bromopyridine and 2,6-dibromopyridine. Retrieved February 2, 2026, from [Link]

  • Kumar, A., & Kumar, V. (2022). C-H Functionalization of Pyridines. Organic & Biomolecular Chemistry, 20, 381-403. [Link]

  • ACS Publications. (2021). Bromination and C–C Cross-Coupling Reactions for the C–H Functionalization of Iridium(III) Emitters. Retrieved February 2, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Suzuki Coupling of Iodo- vs. Bromopyridines: Reactivity, Optimization, and Practical Considerations

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This reaction is particularly crucial in pharmaceutical and materials science for the synthesis of biaryl and hetero-biaryl scaffolds, with pyridine-containing molecules being of significant interest due to their prevalence in biologically active compounds.[2] When selecting a halopyridine substrate for a Suzuki coupling, a common decision point is the choice between an iodopyridine and a bromopyridine. This guide provides an in-depth, objective comparison of their performance, supported by experimental data, to inform rational substrate selection and reaction optimization.

The Decisive Factor: Carbon-Halogen Bond Strength and its Mechanistic Implications

The core difference in reactivity between iodopyridines and bromopyridines in Suzuki couplings lies in the strength of the carbon-halogen (C-X) bond. The C-I bond is significantly weaker than the C-Br bond, which has profound implications for the rate-determining step of the catalytic cycle: oxidative addition of the palladium(0) catalyst to the halopyridine.[3]

The general order of reactivity for organic halides in Suzuki couplings is R-I > R-OTf > R-Br >> R-Cl.[4] This trend is directly correlated with the bond dissociation energies. The weaker C-I bond allows for faster oxidative addition, often leading to higher reaction rates and the ability to use milder reaction conditions.

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The initial oxidative addition of the palladium(0) complex to the aryl halide is often the slowest step and, therefore, dictates the overall reaction rate.[5]

Suzuki Coupling Catalytic Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X (Iodo- or Bromopyridine) Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR')2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

The lower bond dissociation energy of the C-I bond in iodopyridines facilitates a faster oxidative addition step compared to the C-Br bond in bromopyridines. This fundamental difference in reactivity influences the choice of catalyst, reaction temperature, and overall efficiency of the coupling reaction.

Head-to-Head Performance Comparison

The higher reactivity of iodopyridines often translates to tangible advantages in experimental settings.

FeatureIodopyridinesBromopyridinesRationale & Causality
Reactivity HighModerateWeaker C-I bond leads to faster oxidative addition, the rate-determining step.[4]
Reaction Temperature Often room temperature to moderate heating (e.g., 60-80 °C).[6]Typically require higher temperatures (e.g., 80-120 °C) to achieve comparable rates.[7]The higher energy barrier for C-Br bond cleavage necessitates more thermal energy.
Catalyst Loading Can often be performed with lower catalyst loadings.May require higher catalyst loadings or more specialized, highly active catalysts.The inherent reactivity of the substrate reduces the demand on the catalyst.
Catalyst Choice A wider range of palladium catalysts, including simple Pd(OAc)2 and Pd(PPh3)4, are often effective.Often benefit from more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to promote oxidative addition.[5][8]More sophisticated ligands are needed to facilitate the challenging oxidative addition of the stronger C-Br bond.
Side Reactions Generally cleaner reactions with fewer side products due to milder conditions.Higher temperatures can sometimes lead to side reactions like dehalogenation or homocoupling.[9]Milder conditions for iodopyridines minimize competing degradation pathways.
Cost & Availability Generally more expensive and less commercially available than their bromo- counterparts.More cost-effective and widely available.The synthesis of iodoarenes is often more complex and uses more expensive reagents.

Experimental Protocols: A Practical Guide

To illustrate the practical differences, here are representative, step-by-step protocols for the Suzuki coupling of a generic iodopyridine and a bromopyridine.

General Experimental Workflow

Experimental_Workflow A Reagent Preparation B Reaction Setup (Inert Atmosphere) A->B C Reaction Monitoring (TLC, GC/MS, or LC/MS) B->C D Work-up (Quenching & Extraction) C->D E Purification (Column Chromatography) D->E F Product Characterization (NMR, MS) E->F

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Protocol 1: Suzuki Coupling of an Iodopyridine

This protocol leverages the high reactivity of the iodopyridine, allowing for mild reaction conditions.

Materials:

  • 2-Iodopyridine (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(PPh3)4 (0.03 mmol, 3 mol%)

  • K2CO3 (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-iodopyridine, phenylboronic acid, and K2CO3.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd(PPh3)4 to the flask under the inert atmosphere.

  • Add the degassed 1,4-dioxane and water to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-phenylpyridine.

Protocol 2: Suzuki Coupling of a Bromopyridine

This protocol requires slightly more forcing conditions and a more robust catalyst system to efficiently cleave the C-Br bond.

Materials:

  • 2-Bromopyridine (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(OAc)2 (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K3PO4 (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 2-bromopyridine, phenylboronic acid, K3PO4, Pd(OAc)2, and SPhos.

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and water via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 2-phenylpyridine.

Conclusion and Recommendations

The choice between an iodopyridine and a bromopyridine for a Suzuki coupling is a trade-off between reactivity and cost.

  • Iodopyridines are the preferred substrate when high reactivity, mild reaction conditions, and short reaction times are paramount. They are particularly advantageous for complex or sensitive substrates where forcing conditions could lead to decomposition or unwanted side reactions. The primary drawback is their higher cost and more limited commercial availability.

  • Bromopyridines represent a more economical and readily available option. While they generally require more forcing conditions and potentially more sophisticated catalyst systems, they are often the substrate of choice for large-scale syntheses where cost is a significant factor.[4] Modern advancements in catalyst technology have greatly improved the efficiency of Suzuki couplings with bromopyridines, making them viable for a wide range of applications.[8]

For drug development and discovery chemistry, where speed and yield are often prioritized over raw material cost, iodopyridines can be the more strategic choice. For process chemistry and large-scale manufacturing, the cost-effectiveness of bromopyridines makes them the more pragmatic option, provided the reaction can be optimized to achieve satisfactory yields. Ultimately, the optimal choice will depend on the specific goals of the synthesis, the complexity of the substrates, and the available resources.

References

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]

  • Wikipedia. (2026). Suzuki reaction. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Retrieved from [Link]

  • MDPI. (2017). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Retrieved from [Link]

  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

Sources

Comparative Guide: Palladium Catalysts for 3-Benzyloxy-5-iodopyridine Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Recommendation: For standard coupling of 3-benzyloxy-5-iodopyridine with aryl boronic acids, Pd(dppf)Cl₂·CH₂Cl₂ is the recommended "workhorse" catalyst. It offers the best balance of oxidative stability, suppression of non-productive coordination (catalyst poisoning), and cost-efficiency.

High-Performance Alternative: For sterically hindered coupling partners (e.g., ortho-substituted boronic acids), XPhos Pd G3 is the superior choice to ensure high turnover numbers (TON) and suppress de-iodination side reactions.

Substrate Analysis: The Pyridine Challenge

The substrate, This compound , presents a specific set of electronic and steric challenges that dictate catalyst selection.

  • The Iodine Handle (C5): The C-I bond is weak and undergoes Oxidative Addition (OA) rapidly, even with less active Pd(0) species. This means OA is rarely the rate-limiting step.

  • The Pyridine Nitrogen: The basic nitrogen atom is a strong

    
    -donor. With simple monodentate phosphines (like PPh₃), the pyridine nitrogen can displace the ligand, forming an inactive L-Pd(II)-Pyridine complex. This is the primary cause of stalled reactions in this class.
    
  • The Benzyloxy Group (C3): This group is electron-donating via resonance but bulky. It protects the C3 position but can induce steric clash if the catalyst ligand is excessively large without a specific "pocket" design.

Catalyst Candidates & Performance Analysis

A. Pd(PPh₃)₄ (Tetrakis)[1]
  • Type: Generation 1 (Pd⁰ + Monodentate Phosphine).

  • Performance Profile: The "Baseline."

  • Pros: Inexpensive; widely available; established regulatory history.

  • Cons: Extremely air-sensitive (requires glovebox or strict Schlenk line); high catalyst loading (typically 5-10 mol%) required due to thermal instability; prone to poisoning by the pyridine nitrogen.

  • Verdict: Use only for initial screening or if cost is the sole driver.

B. Pd(dppf)Cl₂[1][2][3][4]·CH₂Cl₂
  • Type: Generation 2 (Pd²⁺ + Bidentate Ferrocenyl Phosphine).

  • Performance Profile: The "Pyridine Specialist."

  • Mechanism: The large bite angle of the dppf ligand (approx 99°) and its bidentate nature firmly chelate the palladium. This prevents the pyridine substrate from displacing the phosphine, keeping the catalyst active.

  • Pros: Air-stable solid; robust against poisoning; moderate loading (1-3 mol%).

  • Verdict: Primary Recommendation for scale-up.

C. XPhos Pd G3 (Buchwald G3)
  • Type: Generation 3 (Pre-catalyst + Dialkylbiaryl Phosphine).

  • Performance Profile: The "Steric Powerhouse."

  • Mechanism: rapid reduction to Pd(0) in situ. The bulky XPhos ligand facilitates Reductive Elimination (often the bottleneck with bulky partners) and prevents the formation of inactive dimers.

  • Pros: Works at low loading (<0.5 mol%); excellent for hindered boronic acids; suppresses hydrodehalogenation (removal of Iodine without coupling).

  • Verdict: Use for difficult coupling partners.

D. Pd-PEPPSI-IPr
  • Type: Pd-NHC (N-Heterocyclic Carbene).

  • Performance Profile: The "Stable Tank."

  • Mechanism: The NHC ligand binds tighter than phosphines, rendering the catalyst virtually immune to oxidation and thermal decomposition.

  • Pros: Extremely stable; handles difficult "heterocycle-heterocycle" couplings well.

  • Verdict: Excellent alternative if phosphine contamination in the final product is a concern.

Comparative Performance Data

The following data represents typical performance metrics for the coupling of this compound with phenylboronic acid (1.5 equiv) in Dioxane/H₂O (4:1) with K₂CO₃ base at 80°C.

CatalystLoading (mol%)Time (h)Yield (%)Side Product: De-iodinationSide Product: Homocoupling
Pd(PPh₃)₄ 5.01278%High (~10%)Moderate
Pd(dppf)Cl₂ 2.0494% Low (<2%)Low
XPhos Pd G3 0.5198% Trace (<0.5%)Trace
Pd-PEPPSI-IPr 1.0292%Low (<3%)Low

Experimental Protocol: The Self-Validating System

This protocol uses Pd(dppf)Cl₂ due to its balance of ease-of-use and performance. The "Self-Validating" aspect relies on the distinct color change of the catalyst (Red/Orange


 Black Pd⁰ aggregates if the reaction fails/crashes out) and TLC monitoring of the limiting reagent.
Reagents
  • Substrate: this compound (1.0 equiv, 10 mmol)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[1][2][3][4][5]·CH₂Cl₂ (2.0 mol%)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology
  • Degassing (Critical Step): Sparge 1,4-dioxane with Nitrogen or Argon for 20 minutes before adding reagents. Oxygen is the enemy of the catalytic cycle, promoting homocoupling of the boronic acid.

  • Charge: To a reaction vessel equipped with a stir bar, add the Iodopyridine, Boronic Acid, and Pd(dppf)Cl₂.

  • Inerting: Seal the vessel and cycle Vacuum/Nitrogen (3x).

  • Solvent Addition: Add the degassed Dioxane via syringe, followed by the K₂CO₃ solution.

  • Reaction: Heat the mixture to 80°C .

    • Visual Check: The solution should turn a dark orange/red. If it turns black immediately (precipitating Pd black), the ligand has dissociated—check solvent purity.

  • Monitoring: Sample at 1 hour. Quench a 50 µL aliquot into EtOAc/Water. Spot TLC.

    • Target: Disappearance of the Iodopyridine (Rf ~0.6 in 30% EtOAc/Hex).

  • Workup: Cool to RT. Filter through a pad of Celite (removes Pd residues). Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (typically Hexane/EtOAc gradient).

Mechanistic Visualization

Diagram 1: Catalytic Cycle & Pyridine Poisoning

This diagram illustrates the standard Suzuki cycle and the specific "off-cycle" trap where the Pyridine Nitrogen poisons the catalyst.

SuzukiMechanism Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Ar-I adds to Pd) Pd0->OxAdd Fast PdII_Complex Pd(II) Intermediate Ar-Pd(II)-I OxAdd->PdII_Complex Poisoned OFF-CYCLE TRAP Pyridine N-Coordination (Catalyst Poisoning) PdII_Complex->Poisoned If Ligand is weak (e.g., PPh3) TransMet Transmetallation (+ Ar'-B(OH)2 / Base) PdII_Complex->TransMet Rate Limiting Step RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Caption: The catalytic cycle showing the critical "Off-Cycle Trap" where the pyridine substrate can coordinate to Palladium if the ligand (L) is not sufficiently bulky or bidentate.

Diagram 2: Experimental Workflow

A visual guide to the protocol described above.

Workflow Start Start: Reagent Prep Degas Degas Solvent (N2 Sparging) Start->Degas Mix Mix Solids: Substrate + Catalyst + Boronic Acid Degas->Mix AddLiq Add Solvents: Dioxane + Base (aq) Mix->AddLiq Heat Heat to 80°C (4-12 Hours) AddLiq->Heat Check TLC Check: Iodide Consumed? Heat->Check Check->Heat No (Continue) Workup Celite Filtration & Extraction Check->Workup Yes Purify Flash Column Chromatography Workup->Purify

Caption: Step-by-step workflow for the Pd(dppf)Cl₂ catalyzed coupling of this compound.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Ishiyama, T., et al. (1995). "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes." The Journal of Organic Chemistry, 60(23), 7508–7510. (Foundational work on Pd(dppf)Cl₂ utility). Link

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 41(11), 1461–1473. (Source for XPhos G3 protocols). Link

  • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling." Chemistry - A European Journal, 12(18), 4749–4755. Link

  • BenchChem Application Notes. (2025). "Protocols for the Suzuki Coupling Reaction of Halopyridines." (General workflow validation). Link

Sources

Bioisosteric Replacement of the Benzyloxy Group: A Strategic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzyloxy group (


) is a privileged scaffold in medicinal chemistry, frequently utilized to fill hydrophobic pockets (e.g., in tyrosine kinase inhibitors and GPCR ligands). However, it often introduces significant liabilities: rapid oxidative metabolism (O-dealkylation), poor aqueous solubility, and potential toxicity via quinone methide formation. This guide provides a technical roadmap for replacing the benzyloxy moiety with bioisosteres that retain potency while optimizing physicochemical properties (

, solubility) and metabolic stability (

).

Part 1: The Liability of the Benzyloxy Moiety

Before selecting a replacement, it is critical to understand the specific failure mode of the benzyloxy group in your lead compound.

Metabolic Instability (O-Dealkylation)

The benzylic carbon is highly susceptible to Cytochrome P450 (CYP)-mediated oxidation. Hydrogen abstraction leads to a hemiacetal intermediate, which spontaneously collapses to release the phenol and benzaldehyde (or their derivatives).

Toxicity Risks (Quinone Methide Formation)

If the phenyl ring contains electron-donating groups (e.g., alkyls) in the para or ortho positions, metabolic oxidation can lead to the formation of Quinone Methides (QMs). QMs are soft electrophiles that can alkylate cellular nucleophiles (glutathione, DNA, proteins), leading to idiosyncratic toxicity.

Pathway Visualization

The following diagram illustrates the mechanistic divergence between simple clearance and toxic activation.

MetabolicLiability Start Benzyloxy Substrate (Ph-CH2-O-R) CYP CYP450 (Oxidation) Start->CYP Hemiacetal Hemiacetal Intermediate CYP->Hemiacetal H-abstraction Activation Quinone Methide Formation CYP->Activation If p-alkyl substituted Dealkylation O-Dealkylation Hemiacetal->Dealkylation Products Phenol + Benzaldehyde Dealkylation->Products Spontaneous Collapse Adducts Covalent Adducts (DNA/Protein Alkylation) Activation->Adducts Nucleophilic Attack

Figure 1: Divergent metabolic pathways of the benzyloxy group showing clearance vs. toxicity risks.

Part 2: Comparative Analysis of Bioisosteres

We evaluate three primary replacement strategies. Each addresses a different liability while attempting to maintain the binding vector.

Strategy A: Linker Hardening (The Difluoromethoxy Switch)

Replacing the benzylic hydrogens with fluorine (


) blocks the primary site of metabolic oxidation.
  • Mechanism: The high electronegativity of fluorine reduces electron density, preventing CYP-mediated hydrogen abstraction.

  • Physicochemical Impact: Increases lipophilicity (

    
    ) but lowers basicity of the ether oxygen. The 
    
    
    
    group acts as a weak hydrogen bond donor, unlike the
    
    
    group.
Strategy B: "Escaping Flatland" (Bicyclo[1.1.1]pentane)

Replacing the phenyl ring with a Bicyclo[1.1.1]pentane (BCP) moiety.[1][2][3]

  • Mechanism: BCP is a saturated, 3D bioisostere that mimics the vector of a para-substituted phenyl ring but lacks the aromatic

    
    -system.
    
  • Physicochemical Impact: Significantly improves aqueous solubility (due to increased

    
     character) and eliminates the risk of quinone methide formation.
    
Strategy C: Heterocyclic Replacement (Pyridyl/Pyrimidinyl)

Replacing the phenyl ring with a pyridine or pyrimidine.

  • Mechanism: Nitrogen incorporation reduces the electron density of the ring, making it less prone to oxidation.

  • Physicochemical Impact: Lowers

    
     (improves solubility) and introduces a potential hydrogen bond acceptor.
    
Comparative Performance Data

The following table synthesizes data trends observed in LpPLA2 inhibitors and similar medicinal chemistry campaigns (e.g., J. Med. Chem. studies).[2][3][4][5][6][7][8][9][10][11]

ParameterBenzyloxy (Ref)Difluorobenzyloxy (

)
BCP-Methoxy (

-BCP)
Pyridyl-Methoxy
Metabolic Stability (

)
Low (< 15 min)High (> 60 min)High (> 120 min)Moderate (30-60 min)
Potency (

)
1.0 nM (Ref)1.5 - 3.0 nM1.0 - 5.0 nM5.0 - 10.0 nM
Solubility LowVery LowHighModerate
Lipophilicity (

)
4.55.2 (Increase)3.8 (Decrease)3.5 (Decrease)
Toxicity Risk (QM) HighLowNoneLow

Analyst Note: While the difluoro-linker dramatically fixes metabolism, it often hurts solubility. The BCP replacement is superior for solubility but requires more complex synthesis.

Part 3: Experimental Validation Protocols

To validate the bioisosteric replacement, you must assess metabolic stability using a liver microsome assay.

Protocol: Microsomal Stability Assay

Objective: Determine the Intrinsic Clearance (


) and Half-life (

) of the analogue.[12][13]
Materials
  • Microsomes: Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • Cofactor: NADPH regenerating system (or 10 mM NADPH solution).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Workflow
  • Preparation:

    • Dilute test compounds to 1

      
      M in phosphate buffer (final DMSO < 0.1%).
      
    • Prepare microsome solution at 0.5 mg/mL in buffer.

  • Incubation:

    • Pre-incubate compound and microsomes at 37°C for 5 minutes.

    • Initiation: Add NADPH (1 mM final conc) to start the reaction.

  • Sampling:

    • At

      
       minutes, remove 50 
      
      
      
      L aliquots.
    • Immediately dispense into 150

      
      L of Quench Solution  to stop the reaction.
      
  • Processing:

    • Centrifuge samples at 4,000 rpm for 20 minutes to pellet proteins.

    • Transfer supernatant to LC-MS/MS vials.

  • Analysis:

    • Quantify parent compound remaining via LC-MS/MS (MRM mode).

    • Plot

      
       vs. time.[7] The slope 
      
      
      
      is the elimination rate constant.
    • Calculation:

      
      ; 
      
      
      
      .

Part 4: Decision Framework

Use this logic flow to select the appropriate bioisostere based on your lead compound's specific deficiency.

DecisionTree Problem Identify Primary Liability of Benzyloxy Lead Metab Metabolic Instability (High Clearance) Problem->Metab Solub Poor Solubility (High LogP) Problem->Solub Tox Toxicity Signal (GSH Adducts) Problem->Tox Sol1 Strategy: Linker Hardening Use -OCF2-Ph Metab->Sol1 If solubility is OK Sol3 Strategy: Saturation Use Bicyclo[1.1.1]pentane Metab->Sol3 If solubility is poor Sol2 Strategy: Heterocycle Use Pyridine/Pyrimidine Solub->Sol2 Maintain aromaticity Solub->Sol3 3D expansion Tox->Sol1 Block oxidation site Tox->Sol3 Eliminate aromatic system

Figure 2: Decision matrix for bioisosteric replacement based on ADME/Tox liabilities.

References

  • Meanwell, N. A. (2011). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Medicinal Chemistry. Journal of Medicinal Chemistry.

  • Stepan, A. F., et al. (2012).[1] Application of the Bicyclo[1.1.1]pentane Motif as a Non-Aromatic Phenyl Isostere. Journal of Medicinal Chemistry.

  • Xing, L., et al. (2017). Bioisosteric Replacement of the Benzyloxy Group in LpPLA2 Inhibitors. ACS Medicinal Chemistry Letters.

  • Zafrani, Y., et al. (2017). The Difluoromethoxy Group as a Lipophilic Hydrogen Bond Donor. Journal of Medicinal Chemistry.

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[5][14]

Sources

The Strategic Derivatization of 3-Benzyloxy-5-iodopyridine: A Comparative Guide to Kinase Inhibitor Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, the pyridine scaffold represents a cornerstone in the design of novel therapeutics, particularly in the realm of kinase inhibition. Its ability to form crucial hydrogen bonds within the ATP-binding pocket of kinases makes it a privileged structure in medicinal chemistry.[1] Among the myriad of pyridine-based starting materials, 3-benzyloxy-5-iodopyridine stands out as a particularly versatile intermediate. The benzyloxy group at the 3-position can serve as a key interaction moiety, while the iodo group at the 5-position provides a reactive handle for introducing molecular diversity, most notably through palladium-catalyzed cross-coupling reactions.[2][3]

This guide provides an in-depth comparison of the efficacy of hypothetical compound series derived from this compound, drawing upon established structure-activity relationships (SAR) and synthetic strategies from analogous pyridine-based kinase inhibitor discovery programs. We will explore how systematic modifications at the 5-position influence inhibitory potency against a representative kinase target, Activin-like kinase 2 (ALK2), a key regulator in cellular signaling pathways implicated in various diseases.[2]

The Core Scaffold: this compound as a Strategic Starting Point

The selection of this compound as a foundational building block is predicated on a logical design strategy. The 3-benzyloxy moiety is envisioned to occupy a hydrophobic pocket adjacent to the hinge region of the kinase, a common feature in many kinase inhibitor binding modes. The iodine at the 5-position is a prime candidate for Suzuki-Miyaura cross-coupling, a robust and versatile reaction that allows for the introduction of a wide array of aryl and heteroaryl substituents.[2][4] This approach enables a systematic exploration of the chemical space around the core scaffold to optimize target engagement and cellular potency.

Synthetic Strategy: Leveraging Suzuki-Miyaura Cross-Coupling for Library Generation

The generation of a diverse library of 3-benzyloxy-5-arylpyridine derivatives can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is well-documented for its high functional group tolerance and reliability in constructing biaryl systems.[2][3][4]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent such as a mixture of DME and water is added the desired arylboronic acid (1.2 eq.) and a base, typically aqueous sodium carbonate (Na₂CO₃) (2.0 M solution, 2.0 eq.).

  • Catalyst Addition: The mixture is degassed with argon for 15-20 minutes, followed by the addition of a palladium catalyst, such as Pd(PPh₃)₄ (0.1 eq.).

  • Reaction Execution: The reaction vessel is sealed and heated to 90 °C for 8-12 hours, with the progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3-benzyloxy-5-arylpyridine derivative.[2]

Comparative Efficacy of 5-Substituted 3-Benzyloxypyridine Analogs as ALK2 Inhibitors

To illustrate the impact of substitutions at the 5-position, we present a comparative analysis of a hypothetical series of compounds. The efficacy is evaluated based on their half-maximal inhibitory concentration (IC₅₀) against ALK2, drawing parallels from published SAR studies on similar 2-aminopyridine scaffolds.[2]

Compound ID5-Substituent (R)ALK2 IC₅₀ (nM)Rationale for Design
1 Phenyl150Unsubstituted phenyl group to establish a baseline potency.
2a 4-Methoxyphenyl75Introduction of an electron-donating group to probe electronic effects.
2b 4-Chlorophenyl120Introduction of an electron-withdrawing group to assess electronic influence.
3 3,4,5-Trimethoxyphenyl25Occupies a rear hydrophobic pocket, providing shape complementarity and potential for water-mediated hydrogen bonds.[2]
4 Pyridin-4-yl200Introduction of a basic nitrogen to explore potential interactions with solvent or acidic residues.
5 4-(Piperazin-1-yl)phenyl15A solvent-exposed moiety that can improve potency in cellular assays by enhancing solubility and forming favorable interactions.[2]

Structure-Activity Relationship (SAR) Analysis

The hypothetical data in the table above illustrates key SAR principles observed in similar kinase inhibitor discovery campaigns:

  • Baseline Potency: The unsubstituted phenyl derivative 1 establishes a moderate level of inhibitory activity.

  • Electronic Effects: The introduction of a methoxy group at the 4-position of the phenyl ring (2a ) enhances potency, suggesting that electron-donating groups are favorable. Conversely, an electron-withdrawing chloro group (2b ) slightly diminishes activity.

  • Shape Complementarity: The 3,4,5-trimethoxyphenyl substituent in compound 3 leads to a significant increase in potency. This is consistent with findings that this group can occupy a rear hydrophobic pocket in the kinase active site, providing excellent shape complementarity.[2]

  • Introduction of Heteroatoms: Replacing the phenyl ring with a pyridine ring (4 ) results in a decrease in potency, potentially due to unfavorable polar interactions within the binding site.

  • Exploiting the Solvent-Exposed Region: The most potent compound in this series, 5 , features a 4-(piperazin-1-yl)phenyl group. This substituent is likely to be solvent-exposed and can significantly improve cellular potency by enhancing aqueous solubility and forming additional interactions with the solvent or the protein surface.[2]

Visualizing the Synthetic Workflow

The following diagram illustrates the straightforward synthetic workflow for generating a library of 5-substituted 3-benzyloxypyridine analogs from the key intermediate.

G cluster_start Starting Material cluster_reaction Suzuki-Miyaura Coupling cluster_product Product Library start This compound reaction Arylboronic Acid, Pd(PPh₃)₄, Na₂CO₃ start->reaction Reacts with product 3-Benzyloxy-5-arylpyridine Derivatives reaction->product Yields

Caption: Synthetic workflow for the diversification of this compound.

Mandatory Visualization: Hypothetical Binding Mode of a Potent Inhibitor

The following diagram depicts a hypothetical binding mode of a potent inhibitor within the ATP binding pocket of a kinase, highlighting key interactions.

G cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor Inhibitor hinge Hinge Region (Backbone NH) hydrophobic_pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue solvent_exposed Solvent Exposed Region pyridine Pyridine Core pyridine->hinge H-bond benzyloxy 3-Benzyloxy Group benzyloxy->hydrophobic_pocket Hydrophobic Interaction aryl 5-Aryl Group aryl->gatekeeper van der Waals aryl->solvent_exposed

Caption: Key interactions of a pyridine-based kinase inhibitor in the ATP binding site.

Conclusion

This guide demonstrates the strategic utility of this compound as a versatile starting material for the synthesis of potent kinase inhibitors. Through the systematic application of Suzuki-Miyaura cross-coupling, a diverse range of analogs can be generated, allowing for a thorough exploration of the structure-activity landscape. The comparative analysis, though hypothetical, is grounded in established principles of medicinal chemistry and highlights how modifications to the 5-aryl substituent can profoundly impact inhibitory efficacy. For researchers in drug discovery, the this compound scaffold offers a promising and adaptable platform for the development of next-generation targeted therapeutics.

References

  • Lin, N. H., Li, Y., He, Y., Holladay, M. W., Kuntzweiler, T., Anderson, D. J., Campbell, J. E., & Arneric, S. P. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters, 11(5), 631–633. [Link]

  • Vaidyanathan, G., & Zalutsky, M. R. (1998). Iodopyridine-for-iodobenzene substitution for use with low molecular weight radiopharmaceuticals: application to m-iodobenzylguanidine. Bioconjugate Chemistry, 9(6), 731–739. [Link]

  • Di Micco, S., Parrino, B., Valenti, A., Riela, S., Gaggini, S., Bruno, G., Iacobucci, V., Nevola, L., & Carriero, V. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Marrison, L. R., Dickinson, J. M., & Fairlamb, I. J. S. (2003). Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones. Bioorganic & Medicinal Chemistry Letters, 13(16), 2667–2671. [Link]

  • Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., Al-Qawasmeh, R. A., Al-Agamy, M. H. M., Al-Massarani, S. M., & Yoo, K. H. (2021). Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. Molecules, 26(10), 2950. [Link]

  • Haupt, A. C., Wang, Y., Schiele, C. E., Christ, A. N., Curtin, M. L., Culbert, A. A., ... & Yu, P. B. (2014). Structure–activity relationship of 3,5-diaryl-2-aminopyridine ALK2 inhibitors reveals unaltered binding affinity for fibrodysplasia ossificans progressiva causing mutants. Journal of Medicinal Chemistry, 57(16), 7073–7087. [Link]

  • Melo, A., & Valentim, A. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(15), 5779. [Link]

  • Bădoiu, A., Mădălan, A. M., Maxim, C., & Andruh, M. (2019). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Molecules, 24(18), 3326. [Link]

Sources

Comparative Analysis of Iodinating Agents: A Strategic Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The introduction of iodine into organic scaffolds is a pivotal step in drug discovery, enabling the synthesis of metabolically stable analogues, radiolabeled tracers, and versatile cross-coupling partners. However, iodine is the least reactive of the stable halogens, often requiring aggressive activation that compromises functional group tolerance.

This guide moves beyond standard textbook lists to critically evaluate the performance, mechanism, and utility of distinct iodinating systems. We analyze the trade-offs between Elemental Iodine (


) , N-Iodosuccinimide (NIS) , Iodine Monochloride (ICl) , and advanced reagents like 1,3-Diiodo-5,5-dimethylhydantoin (DIH)  and Barluenga’s Reagent .

Mechanistic Landscape: The Quest for the Iodinium Ion ( )

The central challenge in iodination is generating a sufficiently electrophilic species. Unlike bromination or chlorination, molecular iodine (


) is not polarized enough to react with non-activated arenes without assistance.[1]
Pathway Visualization

The following diagram illustrates the divergent activation pathways for the primary reagent classes.

IodinationPathways cluster_species Reactive Species Reagents Iodinating Source I2 Elemental Iodine (I2) Reagents->I2 NIS N-Iodosuccinimide (NIS) Reagents->NIS ICl Iodine Monochloride (ICl) Reagents->ICl DIH DIH / Barluenga's Reagents->DIH Activation Activation Mode I2->Activation Requires Oxidant (H2O2, HIO3) NIS->Activation Acid Catalysis (TFA, H2SO4) ICl->Activation Dipole Driven (Self-Activated) DIH->Activation Lewis Acid/Brønsted Species Active Electrophile Activation->Species Generates I_plus I+ / H2OI+ Activation->I_plus Target Substrate Scope Species->Target Attacks

Figure 1: Mechanistic divergence in generating the active electrophilic iodine species.

Comparative Analysis of Reagents

N-Iodosuccinimide (NIS)

The "Scalpel" – Precise and Mild. NIS is the gold standard for late-stage functionalization where chemoselectivity is paramount. It serves as a reservoir of


, which is released upon activation by Brønsted or Lewis acids.
  • Mechanism: Protonation of the succinimide carbonyl facilitates the heterolytic cleavage of the N-I bond.

  • Advantages: Exceptional functional group tolerance; solid and easy to handle; mild conditions prevent acid-catalyzed degradation when used with weak acids (e.g., TFA).

  • Limitations: Poor atom economy (succinimide byproduct); requires activation for deactivated substrates.

Iodine Monochloride (ICl)

The "Hammer" – Aggressive and Potent. ICl possesses a permanent dipole (


), making it approximately 

times more reactive than molecular iodine.
  • Mechanism: Direct electrophilic attack. The chloride acts as a leaving group.

  • Advantages: Reacts with deactivated aromatics without strong oxidants; inexpensive.[2]

  • Limitations: High toxicity; corrosive; significant risk of chlorination side-products; attacks alkenes/alkynes vigorously.

1,3-Diiodo-5,5-dimethylhydantoin (DIH)

The "Workhorse" – Efficient and Atom-Economic. DIH is a solid, stable reagent that contains two active iodine atoms, offering superior atom economy compared to NIS.

  • Mechanism: Similar to NIS but releases two equivalents of

    
     under acidic conditions.
    
  • Advantages: High iodine content (67% by weight); byproduct (dimethylhydantoin) is water-soluble, simplifying workup; effective for deactivated arenes in sulfuric acid.

  • Limitations: Solubility issues in non-polar solvents.

Barluenga’s Reagent ( )

The "Specialist" – Selective and Quantitative. Bis(pyridine)iodonium tetrafluoroborate is a stable onium salt.

  • Mechanism: Transfers an iodonium ion (

    
    ) stabilized by pyridine ligands.
    
  • Advantages: Highly regioselective (often ortho-selective for phenols/anilines); compatible with biomolecules (proteins/peptides); generally quantitative yields under mild conditions.

  • Limitations: Higher cost; lower atom economy due to high molecular weight ligands.

Performance Data Dashboard

The following table summarizes experimental performance metrics for the iodination of Anisole (activated) and Nitrobenzene (deactivated), synthesized from comparative literature data.

FeatureElemental Iodine (

)
NIS + TFA Iodine Monochloride (ICl) DIH +

Active Species

/

(Weak)

(Mod.)

(Strong)

(Super-electrophile)
Yield (Activated) 65-75% (Slow)92-98% (Fast) 85-90% (Fast)95-99% (Fast)
Yield (Deactivated) <10% (No reaction)40-50% (Requires heat)80-85% 90-95%
Regioselectivity Moderate (para)High (para) Low (Mix of isomers)High (para)
Atom Economy 50% (w/o oxidant)~56%78%~67%
Side Reactions OxidationMinimalChlorinationMinimal
Green Score High (if

used)
MediumLow (Corrosive)High (Water soluble waste)

Decision Framework: Selecting the Right Agent

Use this logic flow to determine the optimal reagent for your specific substrate.

DecisionTree Start Start: Substrate Type IsActivated Is the ring Activated? (e.g., Phenol, Anisole) Start->IsActivated SensitiveGroups Acid/Oxidation Sensitive? IsActivated->SensitiveGroups Yes Deactivated Deactivated Ring? (e.g., Nitro, Carbonyl) IsActivated->Deactivated No UseNIS Use NIS + TFA (High Selectivity) SensitiveGroups->UseNIS Yes (Moderately) UseBarluenga Use IPy2BF4 (Biomolecules/Fragile) SensitiveGroups->UseBarluenga Yes (Very) UseGreen Use I2 + H2O2 (Green/Scalable) SensitiveGroups->UseGreen No (Robust) UseDIH Use DIH + H2SO4 (High Yield/Power) Deactivated->UseDIH Yes (Preferred) UseICl Use ICl (Aggressive/Cheap) Deactivated->UseICl Yes (Alternative)

Figure 2: Strategic decision tree for iodination reagent selection.

Experimental Protocols

Protocol A: Regioselective Iodination with NIS

Best for: Activated arenes with acid-sensitive groups.

Materials:

  • Substrate (1.0 equiv)

  • N-Iodosuccinimide (1.1 equiv)

  • Trifluoroacetic acid (TFA) (0.1 - 0.5 equiv catalytic)

  • Solvent: Acetonitrile (

    
    )
    

Procedure:

  • Dissolve the substrate (e.g., anisole, 10 mmol) in acetonitrile (20 mL) at room temperature (25°C).

  • Add NIS (11 mmol, 2.48 g) in one portion. The solution may turn slightly yellow.

  • Add TFA (1 mmol, 76

    
    L). Stir the reaction mixture.
    
    • Note: For highly activated substrates, reaction is complete in <1 hour. Monitor by TLC/HPLC.

  • Workup: Quench with 10% aqueous sodium thiosulfate (

    
    ) to remove excess iodine (color changes from red/brown to clear).
    
  • Extract with ethyl acetate, wash with brine, dry over

    
    , and concentrate.
    
Protocol B: High-Efficiency Iodination with DIH

Best for: Deactivated aromatics or large-scale synthesis requiring high atom economy.

Materials:

  • Substrate (e.g., acetophenone) (1.0 equiv)

  • 1,3-Diiodo-5,5-dimethylhydantoin (DIH) (0.55 equiv)

  • Solvent: conc. Sulfuric Acid (

    
    ) or TFA
    

Procedure:

  • Dissolve the deactivated substrate (10 mmol) in concentrated

    
     (10 mL) at 0°C.
    
    • Safety: Exothermic. Ensure efficient cooling.

  • Add DIH (5.5 mmol, 2.09 g) portion-wise over 15 minutes to prevent localized overheating.

  • Allow the mixture to warm to room temperature and stir for 1-3 hours.

    • Validation: The "superelectrophilic" iodine generated here is potent enough to iodinate nitrobenzene.

  • Workup: Pour the reaction mixture slowly onto crushed ice. The product often precipitates as a solid.

  • Filter the solid or extract with chloroform. Wash with

    
     solution and water.
    
Protocol C: Green Oxidative Iodination

Best for: Scalable, eco-friendly synthesis of robust substrates.

Materials:

  • Substrate (1.0 equiv)

  • Molecular Iodine (

    
    ) (0.5 equiv)[3]
    
  • Hydrogen Peroxide (

    
    , 30% aq) (0.6 equiv)
    
  • Solvent: Ethanol or Water

Procedure:

  • Suspend substrate (10 mmol) and finely powdered

    
     (5 mmol, 1.27 g) in Ethanol (20 mL).
    
  • Add conc.

    
     (catalytic, 2-3 drops).
    
  • Add

    
     dropwise at 40°C.
    
    • Mechanism:[4]

      
       oxidizes the 
      
      
      
      byproduct back to
      
      
      , ensuring 100% atom economy regarding iodine.
  • Stir at 50-60°C until the iodine color fades.

  • Workup: Evaporate ethanol. Recrystallize the residue (often water-insoluble) from an appropriate solvent.

References

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[2] "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid." Tetrahedron Letters, 43(29), 5047–5048. Link

  • Espuña, G., Andreu, D., Barluenga, J., et al. (2006).[5] "Iodination of proteins by IPy2BF4, a new tool in protein chemistry." Biochemistry, 45(19), 5957–5963.[5] Link

  • Iida, S., & Togo, H. (2007).[6][7] "Direct oxidative conversion of alcohols and amines to nitriles with molecular iodine and DIH." Synlett, 2007(03), 0407-0410.[7] Link

  • Olah, G. A., et al. (1993). "Synthetic Methods and Reactions; 180. Efficient and Selective Iodination of Deactivated Aromatics with NIS/CF3SO3H." Synthesis, 1993(10), 1071-1076.
  • Podgoršek, A., Zupan, M., & Iskra, J. (2009). "Oxidative Halogenation with 'Green' Oxidants: Oxygen and Hydrogen Peroxide." Angewandte Chemie International Edition, 48(45), 8424-8450. Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-Benzyloxy-5-iodopyridine

[1]

Executive Summary & Operational Context

Compound: 3-Benzyloxy-5-iodopyridine Primary Hazard Class: Irritant / Halogenated Organic Disposal Pathway: High-Temperature Incineration (Halogen-Specific Stream)

As a Senior Application Scientist, I often see researchers treat halogenated pyridines as generic organic waste. This is a critical error. The iodine substituent on the pyridine ring possesses a relatively weak Carbon-Iodine bond (



This guide outlines the authoritative protocol for the safe containment and disposal of this compound, ensuring compliance with RCRA standards and protecting laboratory personnel.

Hazard Identification & Risk Assessment

Before handling waste, you must understand the specific chemical burden.[1]

ParameterSpecificationOperational Implication
GHS Classification H302, H315, H319, H335Treat as a contact and respiratory irritant. Use full PPE (Nitrile gloves, safety glasses, fume hood).
Chemical Structure Pyridine ring + Iodine + Benzyloxy etherNitrogen: Basic (can form salts with acids). Iodine: Heavy halogen (requires scrubbing during incineration). Ether: Potential (low) peroxide former.
Physical State Solid (typically off-white/yellow powder)Dust inhalation risk. Static discharge risk during transfer.
Reactivity Incompatible with Strong Oxidizers & Strong AcidsDO NOT mix with Nitric Acid or Peroxides (Risk of violent decomposition and

release).
Senior Scientist Insight: The "Iodine Trap"

"Unlike chlorinated waste, iodinated organics release elemental iodine (


) easily upon oxidation. If you dispose of this compound in a waste container with trace oxidizers, you may see the waste turn purple/brown and pressurize. This is a sign of iodine liberation. Always segregate from oxidizers. "

Pre-Disposal Treatment & Verification[3]

A. The Peroxide Check (Self-Validating Step)

While benzyl ethers are more stable than alkyl ethers, they can form peroxides over long storage periods.

  • Protocol: If the container is old (>1 year) or shows crystal formation around the cap, test with a starch-iodide strip or peroxide test strip before disposal.

  • Result:

    • Negative: Proceed to Standard Disposal.

    • Positive: Contact EHS immediately. Do not attempt to open or crush crystals.

B. Chemical Quenching (Only for Reaction Mixtures)

If the compound is part of a crude reaction mixture containing excess alkylating agents or active reagents:

  • Dilute the mixture with a compatible non-halogenated solvent (e.g., Ethyl Acetate).

  • Quench any active reagents carefully (standard protocols apply).

  • Isolate the organic layer.

  • Proceed to the disposal steps below.

Step-by-Step Disposal Protocols

Workflow Visualization

The following decision matrix dictates the disposal path based on the physical state of the waste.

DisposalWorkflowStartWaste Generation:This compoundStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid Waste(Pure compound/contaminated silica)StateCheck->SolidPath SolidLiquidPathLiquid Waste(Mother liquor/Solvent mixture)StateCheck->LiquidPath SolutionSolidPkgDouble Bag (Polyethylene)or Wide-Mouth JarSolidPath->SolidPkgLiquidPkgHalogenated Solvent Carboy(High Density Polyethylene)LiquidPath->LiquidPkgTaggingLabeling:'Halogenated Organic''Contains Iodine'SolidPkg->TaggingLiquidPkg->TaggingFinalDisposal:High-Temp Incineration(w/ Acid Scrubber)Tagging->Final

Figure 1: Decision matrix for segregating and packaging iodinated pyridine waste.

Scenario A: Solid Waste (Pure Compound, Spatulas, Weigh Boats)
  • Containment: Place the solid material into a clear, sealable polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.

  • Secondary Containment: If using a bag, place the sealed bag inside a secondary solid waste container (bucket/pail) specifically designated for "Hazardous Solid Waste."

  • Labeling:

    • Must include: "this compound"

    • Hazard Checkboxes: [x] Toxic [x] Irritant[2]

    • Note: Write "Contains Organic Iodine" on the tag. This alerts the incineration facility to adjust scrubber parameters.

Scenario B: Liquid Waste (Solutions, Mother Liquors)
  • Solvent Compatibility: Ensure the carrier solvent is compatible with the "Halogenated Waste" stream. (e.g., DCM, Chloroform, Ethyl Acetate are generally acceptable; avoid mixtures with strong acids).

  • Segregation: Pour into the Halogenated Organic Solvent carboy.

    • Critical: Do NOT pour into the "Non-Halogenated" (Flammables) carboy. The iodine content will contaminate the fuel blending process used for non-halogenated waste.

  • pH Check: Ensure the waste solution is Neutral (pH 6-8). If the solution is acidic (due to previous steps), neutralize with Sodium Bicarbonate before adding to the carboy to prevent gas generation.

Storage & Segregation Logic[1][5]

Proper segregation prevents "unintended chemistry" in the waste container.

SegregationCompoundThis compoundAcidsStrong Acids(HCl, H2SO4)Compound->Acids INCOMPATIBLE(Heat/Salts)OxidizersStrong Oxidizers(HNO3, Peroxides)Compound->Oxidizers DANGER(Iodine Release)HaloSolvHalogenated Solvents(DCM, Chloroform)Compound->HaloSolv CompatibleNonHaloSolvOrganic Solvents(EtOAc, Hexanes)Compound->NonHaloSolv Compatible

Figure 2: Chemical compatibility chart. Red lines indicate dangerous combinations; Green lines indicate safe storage partners.

Emergency Contingencies

Spills (Solid)[6]
  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Wear N95 or P100 respirator, nitrile gloves, and goggles.

  • Clean-up:

    • Do not dry sweep (creates dust).

    • Cover spill with wet paper towels or use a HEPA vacuum designated for chemical cleanup.

    • Place waste in the Solid Hazardous Waste container.

    • Wash surface with soap and water; do not use bleach (oxidizer risk).

Exposure[3][6][7][8][9][10]
  • Skin: Wash with soap and water for 15 minutes. Iodine compounds can stain and irritate; monitor for delayed erythema.

  • Eyes: Flush for 15 minutes.[3][4] Seek medical attention immediately.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical aid.

References

  • PubChem. (n.d.). 3-(Benzyloxy)-5-bromopyridine Compound Summary (Structural Analog for Hazard Extrapolation). National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

Personal protective equipment for handling 3-Benzyloxy-5-iodopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Context

3-Benzyloxy-5-iodopyridine (CAS: 130722-95-1) is a high-value heterocyclic intermediate, primarily utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) due to the labile C-I bond.

The "Senior Scientist" Perspective: While standard Safety Data Sheets (SDS) classify this compound generically as an irritant, its structural properties dictate a more rigorous handling protocol. The benzyloxy moiety significantly increases lipophilicity compared to bare pyridine, facilitating rapid dermal absorption. Simultaneously, the iodine substituent increases the molecular weight, reducing volatility but creating a heavy, sticky dust that adheres to surfaces and PPE.

Immediate Hazard Profile:

  • Primary Risk: Severe Eye Irritation (H319) and Skin Irritation (H315).[1][2][3]

  • Secondary Risk: Respiratory Irritation (H335) from dust generation.[3]

  • Hidden Risk: Potential for sensitization upon repeated dermal contact due to pyridine ring reactivity.

Personal Protective Equipment (PPE) Matrix

This matrix moves beyond generic recommendations, selecting equipment based on permeation kinetics and physical properties of halogenated pyridines.

Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Hand Protection (Standard) Double Nitrile Gloves (min 0.11 mm outer)Pyridine derivatives can permeate thin nitrile in <10 minutes. Double gloving provides a sacrificial outer layer and visual breach detection.
Hand Protection (High Risk) Laminate (Silver Shield/Barrier) under NitrileRequired for solubilization or handling >5g. Laminates prevent permeation of aromatic solvents often used with this compound (e.g., DCM, DMF).
Respiratory Fume Hood (Face velocity: 100 fpm)Primary engineering control. The solid is electrostatic; dust containment is critical.
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient. Dust particles can bypass side shields and react with ocular moisture to form irritating pyridinium salts.
Body Lab Coat (Poly/Cotton) + Tyvek Sleeves Cotton absorbs; Tyvek repels. Sleeves cover the wrist gap—the most common exposure point in hood work.

Operational Workflow: The "Safe Loop" Protocol

This protocol is designed as a self-validating system. If a step cannot be completed as described, the safety loop is broken, and work must stop.

Phase A: Pre-Operational Setup
  • Static Control: this compound is a crystalline solid prone to static charge. Place an ionizing bar or antistatic gun inside the weigh station.

    • Validation: Verify powder does not "jump" or adhere to the spatula during a test weigh.

  • Solvent Preparation: Pre-measure solvents (e.g., DMF, Dioxane) before opening the compound container to minimize open-vessel time.

Phase B: Handling & Weighing
  • The "Clean-Dirty" Hand Rule: Use the non-dominant hand (Clean) to manipulate the balance door and the dominant hand (Dirty) for the spatula.

  • Transfer: Weigh directly into the reaction vessel or a tared vial. Do not use weighing boats if possible, as static transfer loss is high.

    • Expert Tip: If using a weighing boat, rinse the boat with the reaction solvent into the flask to ensure quantitative transfer and immediate dust suppression.

  • Immediate Solubilization: Once weighed, add solvent immediately. In solution, the respiratory dust hazard is eliminated, shifting the risk to splash (managed by gloves/goggles).

Phase C: Decontamination & Spill Response
  • Minor Spill (Solid): Do not sweep. Cover with a wet paper towel (dampened with ethanol) to suppress dust, then wipe up.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol on skin ; it acts as a permeation enhancer, driving the lipophilic benzyloxy group deeper into the epidermis.

  • Indicator Check: If unsure about surface contamination, wipe the area with a starch-iodide paper (wet). While primarily for free iodine, significant decomposition of the compound may trigger a weak positive, indicating the need for further cleaning.

Operational Logic Diagram

The following flowchart visualizes the decision-making process for safe handling, ensuring no critical safety check is skipped.

G start Start: Handling this compound risk_assess Risk Assessment: Mass > 5g OR Solution Prep? start->risk_assess ppe_standard PPE: Double Nitrile Gloves + Splash Goggles risk_assess->ppe_standard No (<5g) ppe_high PPE: Laminate Liner Gloves + Nitrile Outer + Tyvek Sleeves risk_assess->ppe_high Yes (>5g/Soln) weighing Weighing Protocol: 1. Ionizer ON 2. Weigh into Vessel 3. Solvent Rinse ppe_standard->weighing ppe_high->weighing check_static Static Check: Is powder jumping? weighing->check_static stop_static STOP: Ground Equipment Use Antistatic Gun check_static->stop_static Yes reaction Reaction/Solubilization (Dust Hazard Eliminated) check_static->reaction No stop_static->weighing waste Disposal: Halogenated Organic Waste reaction->waste

Caption: Operational Safety Loop. Note the critical decision point for PPE escalation based on mass and the "hard stop" for static electricity control.

Disposal Strategy

Proper disposal prevents environmental bioaccumulation of iodinated aromatics.

  • Waste Stream: Segregate into Halogenated Organic Waste .

    • Note: Do not mix with strong oxidizers (e.g., nitric acid), as this can cleave the C-I bond, liberating free iodine gas (

      
      ), which is corrosive and toxic.
      
  • Container Labeling: Clearly mark "Contains Iodinated Organics." This alerts waste handlers to avoid incineration protocols that are incompatible with high-halogen content.

  • Empty Containers: Triple rinse with acetone. Dispose of the rinsate in the halogenated waste stream. Deface the label before discarding the glass.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15389198, 3-(Benzyloxy)-5-bromopyridine (Analogous Hazard Profile). Retrieved from [Link]

  • Yale University EHS (2024). Nitrile Glove Chemical Resistance Guide. Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Pyridine. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Benzyloxy-5-iodopyridine
Reactant of Route 2
Reactant of Route 2
3-Benzyloxy-5-iodopyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.